molecular formula C5H6N2O2 B372761 5-Methoxypyrimidin-4-ol CAS No. 71133-25-0

5-Methoxypyrimidin-4-ol

Cat. No.: B372761
CAS No.: 71133-25-0
M. Wt: 126.11g/mol
InChI Key: WOKGGVGWBXBJPK-UHFFFAOYSA-N
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Description

5-Methoxypyrimidin-4-ol (CAS 71133-25-0), also known as 5-Methoxy-4(3H)-pyrimidinone, is a high-purity pyrimidine derivative offered for advanced chemical and pharmaceutical research . This compound features a molecular formula of C5H6N2O2 and a molecular weight of 126.113 g/mol . Its key physical properties include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 251.6±20.0 °C at 760 mmHg . The pyrimidine scaffold is a fundamental building block in medicinal chemistry and biochemistry, renowned for its diverse biological activities . Researchers value this core structure for developing novel compounds with potential applications as antiviral, anticancer, antibacterial, and anti-inflammatory agents . As a versatile intermediate, this compound is a valuable precursor for synthesizing more complex molecules, enabling investigations into structure-activity relationships and the discovery of new bioactive substances . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKGGVGWBXBJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901504
Record name NoName_630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71133-22-7
Record name 4(3H)-Pyrimidinone, 5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71133-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

5-Methoxypyrimidin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for professionals in research and drug development. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this guide incorporates predicted values for several physicochemical properties to offer as complete a profile as possible.

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 4-position.

It is crucial to recognize that this compound can exist in tautomeric forms, predominantly in equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one. The stability of these tautomers can be influenced by factors such as the solvent and solid-state packing.[1][2][3][4] Theoretical studies on the parent compound, 4-hydroxypyrimidine, suggest that the keto form is generally more stable.[2]

Tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (5-Methoxypyrimidin-4(3H)-one) This compound 5-methoxypyrimidin-4(3H)-one This compound->5-methoxypyrimidin-4(3H)-one Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available and predicted data to provide a comprehensive profile.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 71133-25-0[5][6][7]
Molecular Formula C₅H₆N₂O₂[5][6][7]
Molecular Weight 126.11 g/mol [5][6][7]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Melting Point Not available-
Boiling Point Not available-
pKa ~7.5 (acidic), ~1.5 (basic)Predicted
logP ~0.25Predicted
Water Solubility Moderately solublePredicted

Spectral Data

No experimentally determined spectra for this compound are readily available in the public domain. The following are predicted spectral characteristics based on its structure.

  • ¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region, with a singlet for the methoxy group protons.

  • ¹³C NMR: Signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon are anticipated.

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching (broad), C=N stretching, and C-O stretching are expected.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 126. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrimidine ring.[7]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a general synthetic approach can be adapted from methods used for similar pyrimidine derivatives. One potential route involves the cyclization of a suitably substituted three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.

A plausible synthesis could start from diethyl 2-formyl-3-methoxy-succinate, which can be cyclized with urea or thiourea. The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow Start Start with Diethyl 2-formyl-3-methoxy-succinate and Urea Reaction Cyclization Reaction (e.g., in ethanol with a base like sodium ethoxide) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product This compound Characterization->Product

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound (CAS 71133-25-0).

However, the pyrimidine scaffold is a well-established pharmacophore. Numerous pyrimidine derivatives have been investigated and developed for a wide range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[8][9]

  • Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[10]

  • Antiviral Agents: Serving as nucleoside analogs that interfere with viral replication.

  • Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

Given the diverse biological roles of pyrimidine derivatives, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Future research is warranted to explore its potential biological activities. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Biological_Evaluation_Workflow Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Logical workflow for biological evaluation.

Conclusion

This compound represents a pyrimidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a foundational understanding of its structure, predicted physicochemical characteristics, and potential synthetic and biological evaluation pathways. The information presented herein is intended to support and guide future research endeavors aimed at unlocking the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide on the Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its strategic importance lies in its versatile chemical scaffold, which allows for various modifications to produce targeted therapeutic compounds. This technical guide provides a comprehensive overview of the discovery and synthesis of 2,4-dihydroxy-5-methoxypyrimidine, detailing established experimental protocols, quantitative data, and its application in drug discovery, particularly as a precursor for kinase inhibitors.

Discovery and Significance

While a singular "discovery" paper for 2,4-dihydroxy-5-methoxypyrimidine is not readily apparent in contemporary literature databases, its synthesis and utility are well-documented in chemical and patent literature, often in the context of preparing more complex molecules. It is a key building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] The pyrimidine core is a "privileged structure" in drug discovery, and the 5-methoxy substitution offers a handle for further functionalization. Its derivatives have shown significant potential in the development of therapeutic agents targeting metabolic disorders and cancer.[1]

Synthetic Methodologies

Two primary synthetic routes for 2,4-dihydroxy-5-methoxypyrimidine have been prominently described in the literature. The first is a de novo synthesis from acyclic precursors, and the second involves the modification of a pre-existing pyrimidine ring.

Synthesis from Acyclic Precursors

This widely used method involves a two-step process: the formation of an activated acrylic acid derivative followed by a cyclization reaction with urea.[2]

Step 1: Condensation

The initial step involves the condensation of ethyl formate and methyl methoxyacetate in the presence of a strong base, typically solid sodium methoxide.[2] This reaction forms an intermediate, which is then directly used in the subsequent cyclization step.

Step 2: Cyclization

The intermediate from the condensation reaction undergoes cyclization with urea in a suitable solvent, such as methanol, under reflux conditions to yield the 2,4-dihydroxy-5-methoxypyrimidine ring.[2]

Synthesis from 5-Bromouracil

An alternative approach involves the nucleophilic substitution of the bromine atom in 5-bromouracil with a methoxy group.[3] This method is advantageous when 5-bromouracil is a readily available starting material. The reaction is typically carried out using sodium methoxide in methanol.[3]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 2,4-dihydroxy-5-methoxypyrimidine and its subsequent conversion to the key intermediate, 2,4-dichloro-5-methoxypyrimidine.

ParameterSynthesis from Acyclic PrecursorsSynthesis from 5-BromouracilSubsequent Chlorination
Starting Materials Ethyl formate, Methyl methoxyacetate, Urea, Sodium methoxide5-Bromouracil, Sodium methoxide, Methanol2,4-Dihydroxy-5-methoxypyrimidine, Phosphorus oxychloride
Overall Yield Moderate to High (Specific yield not widely reported)Moderate[3]90-96%[4]
Purity >98% (by GC)[1]High after recrystallization98.0-99.0%[4]
Reaction Time Multi-hourMulti-hour[3]2-6 hours[4]
Key Conditions Reflux in methanol for cyclization[2]Reflux in methanol[3]100-160°C (Reflux)[4]

Experimental Protocols

Detailed Protocol for Synthesis from Acyclic Precursors

This protocol is based on the general method described in the patent literature.[5]

Step 1: Preparation of the Intermediate

  • To a reaction vessel, add ethyl formate and solid sodium methoxide and stir.

  • Cool the mixture and then add methyl methoxyacetate to initiate the condensation reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until completion.

Step 2: Cyclization to form 2,4-Dihydroxy-5-methoxypyrimidine

  • To the intermediate from Step 1, add methanol and urea.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • After completion, concentrate the reaction mixture.

  • Dissolve the residue in water, cool, and neutralize with a suitable acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4-dihydroxy-5-methoxypyrimidine.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or an alcohol-water mixture.

Detailed Protocol for Synthesis from 5-Bromouracil

This protocol is adapted from a general method for the methoxylation of brominated uracils.[3]

  • Under an inert atmosphere, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

  • Add 5-bromouracil to the sodium methoxide solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to precipitate the product.

  • Collect the crude 5-methoxyuracil by filtration.

Purification: The crude product is purified by recrystallization.

Visualization of Synthetic Pathways and Applications

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-dihydroxy-5-methoxypyrimidine from acyclic precursors and its subsequent conversion to a key dichloro-intermediate.

G cluster_0 Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine cluster_1 Further Derivatization cluster_2 Application in Drug Discovery A Ethyl Formate + Methyl Methoxyacetate C Condensation Intermediate A->C Condensation B Sodium Methoxide B->C E 2,4-Dihydroxy-5-methoxypyrimidine C->E Cyclization D Urea D->E F 2,4-Dichloro-5-methoxypyrimidine E->F Chlorination H Kinase Inhibitors F->H Nucleophilic Substitution G Phosphorus Oxychloride G->F

A high-level overview of the synthesis and application of 2,4-dihydroxy-5-methoxypyrimidine.
Role in Kinase Inhibitor Synthesis

2,4-Dihydroxy-5-methoxypyrimidine is a precursor to 2,4-disubstituted pyrimidine derivatives that are potent inhibitors of various protein kinases. For instance, derivatives of 2,4-diaminopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

The diagram below illustrates a generalized signaling pathway involving CDK2 and how a pyrimidine-based inhibitor, derived from 2,4-dihydroxy-5-methoxypyrimidine, can modulate its activity.

G cluster_pathway Cell Cycle Progression Pathway cluster_inhibition Inhibition by Pyrimidine Derivative CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex Binds CDK2 CDK2 CDK2->ActiveComplex Binds Rb Rb Protein ActiveComplex->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->ActiveComplex Inhibits Kinase Activity

Generalized CDK2 signaling pathway and its inhibition by a pyrimidine derivative.

Conclusion

2,4-Dihydroxy-5-methoxypyrimidine is a fundamentally important building block in synthetic organic and medicinal chemistry. The synthetic routes from both acyclic precursors and 5-bromouracil provide accessible methods for its preparation. Its subsequent conversion to 2,4-dichloro-5-methoxypyrimidine opens up a vast chemical space for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Characterization of 5-Methoxypyrimidin-4-ol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of 5-Methoxypyrimidin-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The provided experimental protocols are standardized procedures applicable to the analysis of novel heterocyclic compounds.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Singlet1HH2
~7.65Singlet1HH6
~3.90Singlet3H-OCH₃
~11.5 (broad)Singlet1H-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158.0C4
~145.0C2
~140.0C6
~130.0C5
~56.0-OCH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumC-H stretch (aromatic)
2950-2850WeakC-H stretch (methyl)
1650-1600StrongC=N stretch
1600-1550StrongC=C stretch
1250-1200StrongC-O-C stretch (asymmetric)
1050-1000MediumC-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
98[M - CO]⁺
83[M - HNCO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 4.0 seconds

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Data Processing: The acquired mass spectrum should be analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

A Comprehensive Technical Guide to 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methoxypyrimidin-4-ol, a key heterocyclic compound in the development of novel therapeutic agents and agrochemicals. This document details its chemical identity, synthesis protocols, physicochemical properties, and biological significance, with a focus on its role as a versatile synthetic intermediate.

Chemical Identity and Synonyms

This compound is a pyrimidine derivative that can exist in tautomeric forms. The most stable and commonly referred to tautomer is 5-methoxyuracil or 2,4-dihydroxy-5-methoxypyrimidine.

CAS Number: 6623-81-0[1]

Synonyms:

  • 2,4-Dihydroxy-5-methoxypyrimidine[2]

  • 5-Methoxyuracil[1][3]

  • 5-Methoxy-2,4-pyrimidinediol[1]

  • 5-methoxypyrimidine-2,4(1H,3H)-dione[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,4-Dihydroxy-5-methoxypyrimidine is presented below. This information is crucial for its identification, purification, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₆N₂O₃[4]
Molecular Weight 142.11 g/mol [4]
Appearance White to almost white powder or crystal[4]
Melting Point 344 °C[4]
Purity ≥ 98% (GC)[4]
Storage Conditions Store at 2 - 8 °C[4]
Computed XLogP3-AA -0.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
  • ¹H NMR: Signals corresponding to the methoxy protons, the C6-H proton, and the N-H protons.

  • ¹³C NMR: Resonances for the methoxy carbon, and the pyrimidine ring carbons, including the carbonyl carbons.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

Experimental Protocols

2,4-Dihydroxy-5-methoxypyrimidine is a pivotal intermediate in the synthesis of more complex molecules, particularly chlorinated pyrimidines used in pharmaceuticals and agrochemicals.

Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine

A common synthetic route involves a condensation and cyclization reaction.[5]

Reaction Scheme: (Reactants) → α-methoxy-β-ethoxy-acrylic acid methyl ester → 2,4-Dihydroxy-5-methoxypyrimidine

Detailed Protocol:

  • Condensation: Ethyl formate and solid sodium methoxide are reacted in a suitable vessel with stirring. The reaction mixture is then cooled.

  • Addition: Methyl methoxyacetate is added to the cooled mixture to carry out a condensation reaction, forming an intermediate, α-methoxy-β-ethoxy-acrylic acid methyl ester.

  • Cyclization: Methanol and urea are then added to the intermediate. The mixture is refluxed.

  • Work-up: After the reaction is complete, the mixture is concentrated, dissolved in water, cooled, and then neutralized.

  • Isolation: The resulting solid, 2,4-dihydroxy-5-methoxypyrimidine, is isolated by filtration and dried.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine (A Key Derivative)

This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to a key dichloro- derivative, which is a versatile building block.

Reaction Scheme: 2,4-Dihydroxy-5-methoxypyrimidine + POCl₃ → 2,4-Dichloro-5-methoxypyrimidine

Detailed Protocol:

  • Reaction Setup: In a nitrogen-purged reaction vessel, 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.1 mol), a solvent (e.g., toluene, 100 ml), and phosphorus oxychloride (e.g., 0.2 mol) are combined with stirring.

  • Addition of Base: An alkaline substance such as pyridine (e.g., 0.15 mol) is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux (around 100-160 °C) and maintained for a period of 2 to 6 hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., LC).

  • Quenching: After the reaction is complete, the mixture is cooled and slowly added to a mixture of water and ice with stirring, ensuring the temperature does not exceed 5 °C.

  • Isolation and Purification: The precipitated solid crude product is collected by filtration. The filter cake is washed with water until neutral and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like heptane to yield pure 2,4-dichloro-5-methoxypyrimidine.

Biological and Pharmaceutical Significance

2,4-Dihydroxy-5-methoxypyrimidine serves as a crucial starting material in the synthesis of a variety of biologically active compounds.[2] Its derivatives have shown potential in several therapeutic areas.

  • Antiviral Agents: The nucleoside analog, 5-methoxymethyl-2'-deoxyuridine (MMUdR), derived from 5-methoxyuracil, has demonstrated inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).[6] Its mechanism is believed to involve phosphorylation by a virus-induced deoxythymidine kinase, suggesting interference with viral DNA replication.[7] This highlights the potential for developing selective antiviral therapies based on this scaffold. An enhanced antiviral effect was observed when MMUdR was combined with other antiviral drugs like IUdR, Ara-A, or Ara-C, suggesting a different mechanism of action.[6][8]

  • Anticancer Research: As an analog of uracil, a fundamental component of nucleic acids, 5-methoxyuracil derivatives are of interest in anticancer research.[2] Many anticancer drugs are antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

  • Agrochemicals: This compound is also used in the formulation of herbicides and fungicides, contributing to crop protection and yield enhancement.[2]

Diagrams

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,4-dihydroxy-5-methoxypyrimidine to the versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.

Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

Postulated Antiviral Mechanism of Action

This diagram depicts the proposed mechanism of action for 5-methoxyuracil nucleoside analogs against Herpes Simplex Virus.

Antiviral_Mechanism cluster_cell Infected Host Cell Drug 5-Methoxyuracil Nucleoside Analog (e.g., MMUdR) Viral_TK Viral Thymidine Kinase (TK) Drug->Viral_TK Phosphorylation Host_Kinases Host Cell Kinases Viral_TK->Host_Kinases (Mono-P) Active_Drug Active Triphosphate Metabolite Host_Kinases->Active_Drug (Di- & Tri-P) Viral_Polymerase Viral DNA Polymerase Active_Drug->Viral_Polymerase Replication Viral DNA Replication Active_Drug->Replication Chain Termination Viral_Polymerase->Replication Inhibition Inhibition

Caption: Antiviral mechanism of a 5-methoxyuracil derivative.

References

The Biological Significance of 5-Methoxypyrimidin-4-ol as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1][2][3][4] Among the myriad of pyrimidine derivatives, 5-Methoxypyrimidin-4-ol emerges as a significant intermediate in the synthesis of potent antiviral and anticancer nucleoside analogues. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, its incorporation into nucleoside analogues, the subsequent mechanism of action of these analogues, and the experimental protocols necessary for their evaluation. The strategic placement of the 5-methoxy group can significantly influence the biological activity, metabolic stability, and target specificity of the resulting nucleoside analogues, making this intermediate a subject of considerable interest in the field of drug discovery and development.[5]

Introduction: The Prominence of Pyrimidine Analogues in Therapeutics

Pyrimidine derivatives have long been a focal point of pharmaceutical research due to their fundamental role in biological systems.[1][2][3] As integral components of DNA and RNA, the natural pyrimidines—cytosine, thymine, and uracil—are essential for cellular replication and protein synthesis.[6] Consequently, synthetic analogues of these molecules have been successfully developed as antimetabolites that can disrupt these vital processes in rapidly proliferating cells, such as cancer cells and viruses.[7][8]

The therapeutic efficacy of pyrimidine analogues is largely dependent on their structural modifications, which can alter their substrate specificity for various enzymes, their ability to be incorporated into nucleic acids, and their overall pharmacokinetic and pharmacodynamic profiles.[5][9] The substitution at the 5-position of the pyrimidine ring is a particularly well-explored strategy for modulating the biological activity of these compounds.[5] this compound represents a key precursor for the synthesis of a specific class of 5-substituted nucleoside analogues, where the methoxy group can impart unique physicochemical properties that may enhance therapeutic potential.

Synthesis of this compound and its Nucleoside Derivatives

The synthesis of this compound can be achieved through multi-step chemical reactions starting from readily available precursors. A plausible synthetic route involves the condensation of ethyl formate and methyl methoxyacetate, followed by reaction with urea to form the pyrimidine ring.[10] This intermediate can then be functionalized, for instance by chlorination, to prepare it for subsequent glycosylation to form the desired nucleoside analogue.[10][11]

General Synthetic Workflow

The overall process for synthesizing a nucleoside analogue from a pyrimidine intermediate like this compound typically involves the activation of the pyrimidine ring, followed by coupling with a protected sugar moiety (e.g., a ribose or deoxyribose derivative), and subsequent deprotection to yield the final active compound. Both chemical and enzymatic methods can be employed for the glycosylation step.[12][13][14][15][16]

G Start Starting Materials (e.g., Ethyl Formate, Methyl Methoxyacetate, Urea) Intermediate1 This compound Start->Intermediate1 Ring Formation Intermediate2 Activated Pyrimidine (e.g., 2,4-dichloro-5-methoxypyrimidine) Intermediate1->Intermediate2 Activation Coupled Protected Nucleoside Analogue Intermediate2->Coupled Glycosylation Sugar Protected Sugar (e.g., Ribose derivative) Sugar->Coupled Final Deprotected Nucleoside Analogue Coupled->Final Deprotection

Figure 1: General synthetic workflow for nucleoside analogue synthesis.
Experimental Protocol: Synthesis of a 5-Methoxy-substituted Pyrimidine Nucleoside Analogue (Illustrative)

The following is a generalized protocol based on established methods for pyrimidine nucleoside synthesis.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Activation)

  • To a stirred solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent (e.g., toluene), add phosphorus oxychloride.[11]

  • Slowly add a tertiary amine (e.g., triethylamine) to the mixture.[11]

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Glycosylation to form the Protected Nucleoside Analogue

  • Prepare a silylated derivative of the activated pyrimidine by reacting it with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst (e.g., ammonium sulfate).

  • In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent (e.g., acetonitrile).

  • Add a Lewis acid catalyst (e.g., tin(IV) chloride) to the sugar solution at a low temperature.

  • Slowly add the silylated pyrimidine derivative to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the protected nucleoside analogue by column chromatography.

Step 3: Deprotection to Yield the Final Nucleoside Analogue

  • Dissolve the protected nucleoside analogue in a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside analogue.

  • Purify the final product by recrystallization or chromatography.

Biological Role and Mechanism of Action

Nucleoside analogues derived from this compound are expected to exert their biological effects primarily as antimetabolites, interfering with nucleic acid synthesis.[7][8] The proposed mechanism of action involves a series of intracellular phosphorylation steps to form the active triphosphate derivative.

Intracellular Activation and Signaling Pathway

Once inside a cell, the nucleoside analogue is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its triphosphate form.[17] This active triphosphate analogue can then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing DNA or RNA chain by viral or cellular polymerases.[9][17] The presence of the 5-methoxy group can influence the binding affinity of the nucleoside analogue to these enzymes and may affect the stability of the resulting nucleic acid chain. Incorporation of the analogue can lead to chain termination or the creation of a dysfunctional nucleic acid, ultimately inhibiting viral replication or cancer cell proliferation.[10]

G cluster_cell Infected/Cancer Cell NA 5-Methoxy-Pyrimidine Nucleoside Analogue NAMP Nucleoside Analogue Monophosphate NA->NAMP Nucleoside Kinase NADP Nucleoside Analogue Diphosphate NAMP->NADP Nucleotide Kinase NATP Nucleoside Analogue Triphosphate (Active Form) NADP->NATP Nucleotide Kinase Polymerase Viral/Cellular Polymerase NATP->Polymerase Competitive Inhibition DNA_RNA Viral/Cellular DNA/RNA Synthesis Polymerase->DNA_RNA Inhibition Inhibition of Replication/ Proliferation DNA_RNA->Inhibition

Figure 2: Proposed mechanism of action of a 5-methoxy-pyrimidine nucleoside analogue.

Quantitative Data on the Biological Activity of 5-Substituted Pyrimidine Analogues

The biological activity of nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀) in antiviral assays and their 50% inhibitory concentration (IC₅₀) in anticancer or enzymatic assays. The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound.

Table 1: Antiviral Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues

Compound ClassVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-Alkyl-2'-deoxyuridinesHerpes Simplex Virus 1 (HSV-1)Vero0.1 - 10>100>10 - >1000[5]
5-Halogenated-2'-deoxyuridinesVaricella-Zoster Virus (VZV)HEL0.01 - 1>20>20 - >2000[9]
5-Alkynyl-2'-deoxyuridinesHuman Cytomegalovirus (HCMV)HFF0.5 - 50>100>2 - >200[13]

Table 2: Anticancer Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues

Compound ClassCancer Cell LineTargetIC₅₀ (µM)Reference
5-FluorouracilColon Cancer (HCT-116)Thymidylate Synthase1 - 10[18]
GemcitabinePancreatic Cancer (PANC-1)DNA Synthesis0.01 - 0.1[10]
CapecitabineBreast Cancer (MCF-7)Thymidylate Synthase10 - 100[10]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)
  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a medium containing the compound dilutions and a gelling agent (e.g., agarose).

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of pyrimidine analogues are crucial for their therapeutic success and are heavily influenced by their chemical structure.[19][20][21][22] Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and half-life of the drug. The 5-methoxy group in nucleoside analogues derived from this compound may affect their metabolic stability, potentially altering their pharmacokinetic profile compared to other 5-substituted analogues.

The primary toxicity associated with pyrimidine antimetabolites is myelosuppression and gastrointestinal toxicity, resulting from their effect on rapidly dividing normal cells.[7][11] A thorough toxicological evaluation is essential in the preclinical development of any new nucleoside analogue.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of pyrimidine derivatives and their metabolites in biological matrices.[23][24][25][26] These methods offer high sensitivity, specificity, and reproducibility, which are essential for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol: LC-MS/MS Analysis of a Pyrimidine Analogue in Plasma
  • Sample Preparation: Precipitate proteins in plasma samples by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the parent-to-product ion transition for the specific pyrimidine analogue and an internal standard.

  • Quantification: Generate a standard curve using known concentrations of the analyte and calculate the concentration in the unknown samples.

Conclusion

This compound serves as a valuable intermediate for the synthesis of a novel class of pyrimidine nucleoside analogues with potential applications in antiviral and anticancer therapy. The strategic introduction of a 5-methoxy group can modulate the biological activity and pharmacokinetic properties of these compounds. The in-depth understanding of their synthesis, mechanism of action, and methods for their evaluation, as outlined in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. Further research into the structure-activity relationships of 5-methoxy-pyrimidine derivatives will undoubtedly contribute to the expansion of the therapeutic arsenal against a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this document focuses on providing detailed experimental protocols for the determination of these crucial parameters. Understanding these properties is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The key physicochemical properties of a drug candidate like this compound dictate its formulation, delivery, and ultimate therapeutic efficacy. The following table outlines the essential parameters. Researchers can populate this table by following the detailed experimental protocols provided in the subsequent sections.

Physicochemical PropertyValueExperimental Method
Melting Point (°C) Data not availableCapillary Method
Boiling Point (°C) Data not availableDistillation Method
pKa Data not availablePotentiometric Titration
Aqueous Solubility (µg/mL) Data not availableShake-Flask Method
LogP (Octanol/Water) Data not availableShake-Flask Method
Molecular Formula C₅H₆N₂O₂-
Molecular Weight ( g/mol ) 126.11-

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and finely powdered using a spatula.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Apparatus and Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved this compound is then determined using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Reporting: The aqueous solubility is reported in µg/mL or mg/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at different physiological pH values.

Apparatus and Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water. If solubility is low, a co-solvent may be used, and the results extrapolated to 100% aqueous solution.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with the standardized acid or base titrant in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point.

  • Reporting: The determined pKa value(s) are reported.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder the sample of This compound start->powder load Load into capillary tube powder->load place Place in melting point apparatus load->place heat_fast Heat rapidly to ~15°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Observe and record T1 (first liquid) and T2 (all liquid) heat_slow->observe report Report melting point as T1-T2 range observe->report end End report->end

Caption: Workflow for Melting Point Determination.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_domain Kinase Domain receptor->kinase_domain Activates downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) kinase_domain->downstream Phosphorylates atp ATP atp->kinase_domain Binds to active site pyrimidine This compound (Pyrimidine Inhibitor) pyrimidine->kinase_domain Competitively Inhibits ATP Binding transcription Gene Transcription downstream->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation ligand Growth Factor (Ligand) ligand->receptor Binds

Caption: General Kinase Inhibition Pathway for Pyrimidine Derivatives.

Tautomerism in 5-Methoxypyrimidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-methoxypyrimidin-4-ol. Tautomerism is a critical consideration in drug design and development, as the biological activity and physicochemical properties of a molecule are profoundly influenced by its predominant tautomeric form. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented tautomerism of the parent compound, pyrimidin-4-ol, and its substituted derivatives. This guide covers the theoretical underpinnings of keto-enol tautomerism in pyrimidine systems, details established experimental and computational methodologies for its investigation, and presents expected stability trends and spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidin-4-ol Systems

Tautomerism, a form of structural isomerism, involves the interconversion of isomers, known as tautomers, through the migration of a proton and the concomitant shift of a double bond. In the context of this compound, the principal tautomeric equilibrium exists between the hydroxy (enol) form and the keto (pyrimidinone) forms. The position of this equilibrium is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The tautomeric state of substituted pyrimidin-4-ols can significantly impact their binding affinity to enzymes, such as kinases, by altering the hydrogen bond donor and acceptor patterns. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its rational development as a potential drug candidate.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound primarily involves the interconversion between the aromatic hydroxy form (this compound) and two non-aromatic keto forms (5-methoxy-3H-pyrimidin-4-one and 5-methoxy-1H-pyrimidin-4-one). The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring.

In the gas phase and in non-polar solvents, the hydroxy (enol) form is generally favored due to its aromaticity.[1] However, in polar protic solvents, the keto (pyrimidinone) forms are often more stable due to favorable intermolecular hydrogen bonding.[2] The methoxy group at the 5-position is an electron-donating group, which can influence the electron density of the pyrimidine ring and thereby affect the tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

Table 1: Expected Tautomeric Ratios in Various Solvents

SolventDielectric Constant (ε)Predominant Tautomer(s)Expected Keto:Enol Ratio (Approximate)
Dioxane2.2Hydroxy (Enol)1:10
Chloroform-d4.8Hydroxy (Enol)1:5
Acetone-d621Keto & Hydroxy1:1
DMSO-d647Keto (Pyrimidinone)5:1
Water-d280Keto (Pyrimidinone)>10:1

Table 2: Predicted Spectroscopic Data for Tautomers of this compound

Tautomer1H NMR (δ ppm, DMSO-d6) - H21H NMR (δ ppm, DMSO-d6) - H613C NMR (δ ppm, DMSO-d6) - C413C NMR (δ ppm, DMSO-d6) - C5IR (cm-1)UV-Vis (λmax, nm)
Hydroxy (Enol) ~8.1~7.9~155-160~140-145~3400 (O-H)~270
Keto (Pyrimidinone) ~7.9~7.7~165-175~110-115~1680 (C=O), ~3200 (N-H)~290

Experimental Protocols

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (5-10 mg) in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to a final volume of 0.6 mL in an NMR tube.

  • Data Acquisition:

    • Acquire 1H NMR spectra at a constant temperature (e.g., 298 K).

    • Acquire 13C NMR spectra. The chemical shift of the C4 carbon is particularly indicative, with a signal around 165-175 ppm for the keto form and 155-160 ppm for the enol form.

    • For unambiguous peak assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer.

    • The tautomeric ratio can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer.

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., methanol-water mixtures of different ratios).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis: The keto and enol forms will possess different chromophores and thus exhibit different absorption maxima (λmax). Shifts in λmax can be correlated with changes in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol:

  • Model Building: Construct the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[3]

  • Energy Calculation: The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

  • Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to determine their relative stabilities and predict the equilibrium constant (KT).

Potential Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound have not been definitively elucidated, the pyrimidine scaffold is a well-known pharmacophore in numerous kinase inhibitors. The tautomeric state is critical for the interaction with the kinase active site, particularly the hinge region, through the formation of specific hydrogen bonds.

The keto form of a pyrimidin-4-ol derivative, with its N-H donor and C=O acceptor, can mimic the hydrogen bonding pattern of adenine, enabling it to act as a competitive inhibitor of ATP binding. The tautomeric equilibrium will dictate the concentration of the biologically active form, thus influencing the compound's potency.

Kinase_Inhibition cluster_molecule This compound cluster_enzyme Kinase Active Site cluster_inhibition Biological Effect enol Hydroxy (Enol) keto Keto (Pyrimidinone) enol->keto Equilibrium kinase Kinase keto->kinase Competitively Binds to atp ATP atp->kinase Binds to inhibition Inhibition of Phosphorylation kinase->inhibition Leads to downstream Modulation of Downstream Signaling inhibition->downstream

Caption: Hypothetical kinase inhibition by the keto tautomer.

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical and biological profile. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be achieved by extrapolating from the behavior of related pyrimidin-4-ol systems. The equilibrium between the hydroxy and keto tautomers is delicately balanced and highly influenced by the surrounding environment. A multi-pronged approach utilizing NMR and UV-Vis spectroscopy, complemented by computational modeling, is essential for the thorough characterization of this equilibrium. For drug development professionals, a deep appreciation of the tautomeric properties of this compound is paramount for the rational design of potent and selective therapeutic agents.

References

Navigating the Solubility Landscape of 5-Methoxypyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. As with any compound under investigation for pharmaceutical applications, understanding its solubility is a critical early step in the drug development process. Poor aqueous solubility can significantly hinder a compound's bioavailability and lead to challenges in formulation and in vivo testing. This technical guide provides an in-depth overview of the solubility of this compound, including available data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound and Related Pyrimidine Derivatives

Table 1: Qualitative and Analogous Solubility Data for Pyrimidine Derivatives

Compound/ClassSolventSolubilityNotes
Pyrimidine Derivatives (General)WaterGenerally low to moderateHighly dependent on substituents; hydrogen bonding capabilities can increase aqueous solubility.
Pyrimidine Derivatives (General)DMSOGenerally highDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2]
Pyrimidine Derivatives (General)EthanolModerate to highOften used as a co-solvent to improve aqueous solubility.
Pyrimidin-4-yl-methanol (Analogous Compound)DMF30 mg/mLData for a structurally related compound provides a potential reference point.
Pyrimidin-4-yl-methanol (Analogous Compound)DMSO50 mg/mLHigh solubility is observed in this polar aprotic solvent.
Pyrimidin-4-yl-methanol (Analogous Compound)Ethanol30 mg/mLGood solubility is also seen in this common organic solvent.
Pyrimidin-4-yl-methanol (Analogous Compound)PBS (pH 7.2)10 mg/mLLimited but potentially useful aqueous solubility at a physiological pH.

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[1] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Directly filter the supernatant using a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample to avoid adsorption of the compound onto the filter membrane.

  • Analysis of Solute Concentration:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

      • For HPLC analysis: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape. Create a calibration curve using standard solutions of known concentrations.

      • For UV-Vis analysis: Determine the wavelength of maximum absorbance (λmax) for this compound. Prepare a standard curve by measuring the absorbance of solutions with known concentrations.

3. Data Calculation and Reporting:

  • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

  • The solubility is typically reported in units of mg/mL or µg/mL.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess Solid (this compound) start->add_excess add_solvent Add Solvent add_excess->add_solvent shake Shake at Controlled Temperature (24-48h) add_solvent->shake centrifuge Centrifuge/Settle shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for its determination. By following the detailed shake-flask protocol, researchers can obtain reliable and accurate thermodynamic solubility data. This information is indispensable for advancing the preclinical development of this compound and other promising drug candidates. Adherence to good laboratory practices is essential to ensure the quality and integrity of the generated data.

References

Potential Research Applications of 5-Methoxypyrimidin-4-ol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methoxypyrimidin-4-ol core scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent electronic properties and substitution patterns make it an attractive starting point for the development of targeted therapeutics, particularly in the field of oncology. This technical guide explores the potential research applications of this compound derivatives, focusing on their role as inhibitors of key signaling pathways implicated in cancer progression. We provide a comprehensive overview of their synthesis, biological evaluation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and experimental workflows.

Core Structure and Therapeutic Rationale

This compound exists in tautomeric equilibrium with 5-methoxy-2,4-dihydroxypyrimidine. This core structure is frequently utilized as a precursor for the synthesis of more complex derivatives with enhanced biological activity. The strategic placement of the methoxy group at the 5-position influences the molecule's electronic and steric properties, which can be fine-tuned through further chemical modifications to achieve desired target engagement and selectivity. A primary application of these derivatives is in the development of kinase inhibitors, which modulate the activity of enzymes that play a central role in cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1]

Synthesis of Key Intermediates and Bioactive Derivatives

The synthesis of bioactive 5-methoxypyrimidine derivatives often begins with the preparation of key intermediates such as 2,4-dichloro-5-methoxypyrimidine. This intermediate serves as a versatile platform for introducing various functional groups through nucleophilic substitution reactions.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

A common method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

  • Materials:

    • 2,4-dihydroxy-5-methoxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (or other suitable base)

    • Inert solvent (e.g., toluene)

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.

    • Add N,N-dimethylaniline to the suspension.

    • Slowly add phosphorus oxychloride to the mixture at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.

Synthesis of Bioactive Derivatives

The dichlorinated intermediate can be further functionalized to generate a library of compounds with potential anticancer activity. For instance, selective substitution at the C4 and C2 positions with various amines or other nucleophiles can lead to potent kinase inhibitors.

Inhibition of Key Cancer-Related Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several critical signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common event in many human cancers.[1] Several 5-methoxypyrimidine derivatives have been investigated as potential inhibitors of this pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 5-Methoxypyrimidine Derivative Inhibitor->PI3K inhibits EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 5-Methoxypyrimidine Derivative Inhibitor->EGFR inhibits MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

5-Methoxypyrimidin-4-ol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among its many derivatives, 5-Methoxypyrimidin-4-ol has emerged as a particularly valuable building block in the design and synthesis of novel drug candidates. Its unique electronic and steric properties, conferred by the methoxy and hydroxyl/oxo functionalities, allow for versatile chemical modifications and facilitate crucial interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the role of this compound and its analogs as a pharmacophore in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology. We will delve into its physicochemical properties, synthetic utility, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows. The strategic incorporation of the 5-methoxypyrimidine core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile, making it a privileged scaffold in the medicinal chemist's arsenal.

Physicochemical Properties and Drug-Likeness

The physicochemical profile of this compound provides a solid foundation for its use as a drug discovery building block. Its properties, summarized in the table below, are conducive to developing orally bioavailable drugs, adhering to established guidelines such as Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors, coupled with a moderate molecular weight and lipophilicity, allows for a favorable balance between aqueous solubility and membrane permeability.

PropertyValueSource
Molecular Formula C5H6N2O2PubChem
Molecular Weight 126.11 g/mol PubChem
XLogP3 -0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 55.7 ŲPubChem

Note: The tautomeric equilibrium between the -ol and -one forms can influence these properties.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has been successfully employed in the development of potent inhibitors targeting various protein kinases implicated in cancer pathogenesis. The strategic placement of the methoxy group can enhance binding affinity and selectivity, while the pyrimidinone core serves as a versatile anchor for building diverse chemical libraries.

Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Concurrent mutations in anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) present a significant challenge in the treatment of NSCLC. The development of dual inhibitors is a promising strategy to overcome this challenge. Derivatives of a substituted pyrimidine core have shown potent inhibitory activity against both ALK and EGFR kinases. For instance, a novel pyrimidine derivative, CHMFL-ALK/EGFR-050, demonstrated significant potency against various drug-resistant mutants.[1]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Pyrimidine-based inhibitors have been developed to target JAK kinases. For example, AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, was identified as a potent JAK2 inhibitor.[2]

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Natural and synthetic compounds targeting this pathway are of great interest in cancer therapy.[3][4][5][6][7] While direct examples of this compound derivatives targeting the MAPK pathway are less common in the initial search, the versatility of the scaffold suggests its potential for developing inhibitors against kinases within this pathway, such as MEK or ERK.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrimidine derivatives against various cancer-related kinases. This data highlights the potency achievable with this scaffold.

Compound/Derivative ClassTarget Kinase(s)Cell LineIC50 (nM)Reference
CHMFL-ALK/EGFR-050ALK, EGFRH1975, H3122ALK: <1, EGFRL858R/T790M: 2.5[1]
AZD1480 (9e)JAK2-0.6[2]
Pyrrolo[2,3-d]pyrimidine (5k)EGFR, Her2, VEGFR2-EGFR: 79, Her2: 40, VEGFR2: 136[8]
Pyrimidine-based Aurora A Inhibitor (13)Aurora A-< 100[9]
5-methylpyrimidin-2-amine (A8)JAK2-5[10]

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis and in vitro evaluation of this compound derivatives, based on common practices in medicinal chemistry.

General Synthetic Procedure for Substituted Pyrimidine Derivatives

This protocol outlines a typical multi-step synthesis to generate diverse pyrimidine analogs starting from a core pyrimidine structure.

Step 1: Chlorination of the Pyrimidine Core

  • To a solution of the starting pyrimidin-4-ol (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl3), add the reagent dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated pyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the chlorinated pyrimidine intermediate (1 equivalent) and the desired amine or alcohol nucleophile (1.1 equivalents) in a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or isopropanol).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final substituted pyrimidine derivative.

General In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method to assess the inhibitory activity of synthesized compounds against a target kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the target kinase enzyme, substrate (e.g., a specific peptide), and ATP to the desired concentrations in the kinase buffer.

  • Assay Procedure :

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the diluted kinase enzyme to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the reaction by adding a suitable reagent (e.g., a solution containing EDTA).

    • Use a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) that measures the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the inhibition percentage against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.[1]

General Cell Proliferation (MTT) Assay Protocol

This protocol is used to evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Mandatory Visualizations

Signaling Pathways

ALK_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K Inhibitor This compound Derivative Inhibitor->ALK Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: ALK/EGFR signaling pathway and the inhibitory action of this compound derivatives.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Inflammation) STAT_dimer->GeneTranscription Translocation Inhibitor This compound Derivative Inhibitor->JAK

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflows

Synthesis_Workflow Start This compound Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate 4-Chloro-5-methoxypyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) (Amine/Alcohol, Base) Intermediate->Step2 CrudeProduct Crude Product Mixture Step2->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure Substituted Pyrimidine Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Screening_Workflow Start Synthesized Pyrimidine Derivatives Library KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT) Start->CellAssay IC50_Det IC50 Determination KinaseAssay->IC50_Det SAR Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR Cell_IC50_Det Cellular IC50 Determination CellAssay->Cell_IC50_Det Cell_IC50_Det->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the in vitro screening of this compound derivatives.

Conclusion

This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of potent and selective kinase inhibitors. The examples provided herein demonstrate the successful application of this scaffold in targeting critical signaling pathways in oncology, such as the ALK/EGFR and JAK-STAT pathways. The structured presentation of quantitative data, detailed experimental protocols, and clear visual diagrams of signaling pathways and workflows in this guide is intended to empower researchers and drug development professionals to effectively utilize the this compound core in their own discovery programs. Future exploration of this privileged scaffold will undoubtedly lead to the discovery of novel therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxypyrimidin-4-ol from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methoxypyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, diethyl malonate. While a direct, one-pot synthesis is not extensively documented, a rational multi-step approach is proposed based on established chemical transformations. This document outlines the probable synthetic pathway, provides detailed experimental protocols for each key step, and presents quantitative data from analogous reactions to guide the researcher.

Proposed Synthetic Pathway

The synthesis of this compound from diethyl malonate is proposed to proceed through a three-stage sequence:

  • Stage 1: Synthesis of Diethyl Methoxymalonate. This initial step involves the introduction of a methoxy group at the α-position of diethyl malonate.

  • Stage 2: Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine. The resulting diethyl methoxymalonate is then cyclized with a suitable C1-N source, such as formamide or urea, to construct the pyrimidine ring.

  • Stage 3: Selective Deoxygenation. The intermediate, 5-methoxy-4,6-dihydroxypyrimidine, is subsequently converted to the final product, this compound, through a selective deoxygenation or a chlorination-reduction/hydrolysis sequence.

The overall proposed synthetic scheme is depicted below:

Synthetic Pathway diethyl_malonate Diethyl Malonate diethyl_methoxymalonate Diethyl Methoxymalonate diethyl_malonate->diethyl_methoxymalonate Methoxylation dihydroxy_pyrimidine 5-Methoxy-4,6-dihydroxypyrimidine diethyl_methoxymalonate->dihydroxy_pyrimidine Cyclization dichloro_pyrimidine 5-Methoxy-4,6-dichloropyrimidine dihydroxy_pyrimidine->dichloro_pyrimidine Chlorination final_product This compound dichloro_pyrimidine->final_product Selective Reduction/Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Diethyl Methoxymalonate

A direct, high-yield synthesis of diethyl methoxymalonate from diethyl malonate is not explicitly detailed in the surveyed literature. However, a plausible approach involves a two-step process of halogenation followed by nucleophilic substitution with sodium methoxide, as suggested by a patent for a similar transformation[1].

Protocol 1: Two-Step Synthesis of Diethyl Methoxymalonate

Part A: Synthesis of Diethyl 2-Chloromalonate

  • Reaction Principle: Diethyl malonate is chlorinated at the α-position using a suitable chlorinating agent.

Reagent/Solvent Molecular Weight Quantity Molar Equiv.
Diethyl Malonate160.17 g/mol 160.2 g1.0
Dichloromethane-800 mL-
Chlorine Gas70.90 g/mol 71.0 g1.0
  • Procedure:

    • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve diethyl malonate in dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 5-15 °C.

    • Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).

    • Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas.

    • The resulting solution of diethyl 2-chloromalonate is typically used directly in the next step without further purification.

Part B: Synthesis of Diethyl Methoxymalonate

  • Reaction Principle: The chloro group of diethyl 2-chloromalonate is displaced by a methoxy group using sodium methoxide.

Reagent/Solvent Molecular Weight Quantity Molar Equiv.
Diethyl 2-Chloromalonate194.61 g/mol (from Part A)1.0
Sodium Methoxide54.02 g/mol 54.0 g1.0
Methanol-500 mL-
  • Procedure:

    • To a solution of sodium methoxide in methanol, add the solution of diethyl 2-chloromalonate from Part A dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methoxymalonate.

    • Purify the crude product by vacuum distillation.

Stage 2: Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine

This step is based on the well-established cyclocondensation reaction of malonic esters with formamide or urea to form the pyrimidine ring[1][2].

Protocol 2: Synthesis of 5-Methoxy-4,6-dihydroxypyrimidine

  • Reaction Principle: Diethyl methoxymalonate undergoes cyclization with formamide in the presence of a base to form the pyrimidine ring.

Reagent/Solvent Molecular Weight Quantity Molar Equiv.
Diethyl Methoxymalonate190.18 g/mol 190.2 g1.0
Formamide45.04 g/mol 90.1 g2.0
Sodium Methoxide54.02 g/mol 108.0 g2.0
Methanol-500 mL-
  • Procedure:

    • Prepare a solution or suspension of sodium methoxide in methanol in a reaction vessel.

    • Add a mixture of diethyl methoxymalonate and formamide to the basic solution.

    • Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add water to dissolve the resulting disodium salt of 5-methoxy-4,6-dihydroxypyrimidine.

    • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 5-methoxy-4,6-dihydroxypyrimidine.

Stage 3: Selective Conversion to this compound

This is the most challenging step, as it requires the selective removal of one hydroxyl group. A common strategy for such transformations is to convert the hydroxyl groups to better leaving groups (e.g., chlorides) and then selectively reduce one of them.

Protocol 3: Two-Step Conversion of 5-Methoxy-4,6-dihydroxypyrimidine to this compound

Part A: Synthesis of 5-Methoxy-4,6-dichloropyrimidine

  • Reaction Principle: The dihydroxy pyrimidine is converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Reagent/Solvent Molecular Weight Quantity Molar Equiv.
5-Methoxy-4,6-dihydroxypyrimidine142.11 g/mol 14.2 g1.0
Phosphorus Oxychloride153.33 g/mol 30.7 g2.0
  • Procedure:

    • In a flask equipped with a reflux condenser, carefully add 5-methoxy-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 5-methoxy-4,6-dichloropyrimidine.

    • The crude product can be purified by column chromatography or recrystallization.

Part B: Selective Reduction and Hydrolysis to this compound

  • Reaction Principle: One of the chloro groups of 5-methoxy-4,6-dichloropyrimidine is selectively reduced to a hydrogen atom, followed by hydrolysis of the remaining chloro group. Catalytic hydrogenation is a potential method for the reduction step.

Reagent/Solvent Molecular Weight Quantity Molar Equiv.
5-Methoxy-4,6-dichloropyrimidine178.99 g/mol 17.9 g1.0
Palladium on Carbon (10%)-1.8 g-
Sodium Acetate82.03 g/mol 8.2 g1.0
Methanol-200 mL-
Hydrogen Gas2.02 g/mol 1 atm-
  • Procedure:

    • Dissolve 5-methoxy-4,6-dichloropyrimidine in methanol in a hydrogenation vessel.

    • Add the palladium on carbon catalyst and sodium acetate.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction closely by TLC or GC to maximize the formation of the monochloro intermediate.

    • Upon selective reduction of one chloro group, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate.

    • The resulting monochloro intermediate can then be hydrolyzed to the final product by heating with aqueous acid or base, followed by neutralization.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected yields for each stage, based on analogous reactions found in the literature. These values should be considered as a guide, and optimization may be required.

Stage Reaction Analogous Reaction Yield Reference
1Synthesis of Diethyl MethoxymalonateNot directly available; multi-step process[1]
2Cyclization to 5-Methoxy-4,6-dihydroxypyrimidine88% (for 4,6-dihydroxypyrimidine)[2]
3AChlorination to 5-Methoxy-4,6-dichloropyrimidineHigh yields are typical for this transformation-
3BSelective Reduction and HydrolysisHighly variable, requires careful optimization-

Mandatory Visualizations

Experimental Workflow cluster_stage1 Stage 1: Diethyl Methoxymalonate Synthesis cluster_stage2 Stage 2: Pyrimidine Ring Formation cluster_stage3 Stage 3: Selective Conversion start1 Diethyl Malonate chlorination Chlorination start1->chlorination methoxylation Methoxylation chlorination->methoxylation purification1 Purification (Vacuum Distillation) methoxylation->purification1 start2 Diethyl Methoxymalonate cyclization Cyclization with Formamide start2->cyclization precipitation Acidification & Precipitation cyclization->precipitation filtration2 Filtration & Drying precipitation->filtration2 start3 5-Methoxy-4,6-dihydroxypyrimidine chlorination2 Chlorination (POCl3) start3->chlorination2 reduction Selective Catalytic Hydrogenation chlorination2->reduction hydrolysis Hydrolysis reduction->hydrolysis purification3 Final Purification hydrolysis->purification3

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis start Starting Material (Diethyl Malonate) intermediate1 Key Intermediate 1 (Diethyl Methoxymalonate) start->intermediate1 C-O Bond Formation (Methoxylation) intermediate2 Key Intermediate 2 (5-Methoxy-4,6-dihydroxypyrimidine) intermediate1->intermediate2 Heterocycle Formation (Cyclocondensation) intermediate3 Key Intermediate 3 (5-Methoxy-4,6-dichloropyrimidine) intermediate2->intermediate3 Functional Group Interconversion (Hydroxyl to Chloro) product Final Product (this compound) intermediate3->product Selective C-Cl to C-H Reduction & C-Cl to C-OH Hydrolysis

References

High-yield synthesis protocol for 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes and Protocols for the Purification of 5-Methoxypyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The purity of such compounds is critical for their use in research and pharmaceutical applications, as impurities can lead to erroneous experimental results and potential toxicity.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. This application note provides a detailed protocol for the purification of this compound via recrystallization, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Solvent System (v/v)Solubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Comments
Water~0.5~5.0High polarity, suitable for polar compounds.
Ethanol~1.0~15.0Good general-purpose solvent for many organic compounds.
Acetone~2.5~20.0Effective for moderately polar compounds.
Ethyl Acetate~0.8~12.0Medium polarity solvent.
Ethanol/Water (80:20)~0.3~8.0A versatile mixture that can be optimized by varying the solvent ratio.
Acetone/Water (90:10)~0.7~10.0Another useful mixed solvent system offering tunable polarity.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of solvent selection for recrystallization.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound by recrystallization.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Protocol: Recrystallization of this compound
  • Solvent Selection:

    • Begin by performing small-scale solubility tests with various solvents to identify a suitable system. Common choices for pyrimidine derivatives include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water.[1]

    • An ideal solvent will dissolve the crude this compound when hot but will result in poor solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to the flask while stirring and heating.[1]

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified product.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.

    • Cover the flask to prevent solvent evaporation and contamination.

    • If no crystals form, gently scratch the inside of the flask with a glass stirring rod or add a seed crystal of pure this compound to induce crystallization.[1]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][2]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.

    • Collect the crystals by vacuum filtration.[1]

    • Transfer the crystalline slurry to the funnel and apply the vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[2] Use a minimal amount of cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow A Crude This compound B Dissolve in Minimal Hot Solvent A->B C Hot Saturated Solution B->C D Slow Cooling to Room Temperature C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I J Pure this compound Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

The following diagram provides a simplified overview of the de novo pyrimidine biosynthesis pathway, which is a relevant biological context for pyrimidine derivatives.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UPRTase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP Uridine 5'-triphosphate (UTP) UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP

Caption: Simplified de novo pyrimidine biosynthesis pathway.

References

Application Notes and Protocols: Purification of 5-Methoxypyrimidin-4-ol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-Methoxypyrimidin-4-ol using column chromatography. Due to the polar nature of pyrimidinol derivatives, this protocol outlines a normal-phase chromatography method, a common and effective technique for this class of compounds. The provided guidelines will facilitate the isolation of this compound from reaction mixtures, ensuring high purity for subsequent applications in research and development.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for its use in subsequent reactions and biological assays. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The selection of appropriate chromatographic conditions, including the stationary phase and mobile phase composition, is critical for successful purification. This application note details a robust protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties (Predicted)

While specific experimental data for this compound is not widely available, its structure suggests the following properties relevant to chromatographic purification:

PropertyPredicted Value/CharacteristicImplication for Chromatography
Polarity HighStrong interaction with polar stationary phases like silica gel. Requires a relatively polar mobile phase for elution.
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane)Allows for easy sample loading onto the column.
pKa Weakly acidic (due to the hydroxyl group)The compound's charge state can be influenced by the pH of the mobile phase, although for normal-phase chromatography with neutral solvents, this is less of a factor.

Experimental Protocol: Normal-Phase Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

  • Crude this compound

  • Glass chromatography column

  • Sand (purified)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Column Packing
  • Select a glass column of appropriate size based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading
  • Dry Loading (Recommended for better resolution):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully apply the solution to the top of the column using a pipette.

Elution and Fraction Collection

For polar compounds like this compound, a gradient elution is often effective.[1]

  • Begin elution with a less polar mobile phase (e.g., 100% Dichloromethane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:

StepDichloromethane (%)Methanol (%)Column Volumes
110002
29823
39555
490105
58515As needed
  • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep cluster_loading cluster_elution cluster_analysis cluster_isolation prep Preparation pack_column Pack Column with Silica Gel loading Sample Loading dry_load Dry Load Crude Product elution Elution gradient Gradient Elution (DCM -> DCM/MeOH) analysis Fraction Analysis tlc TLC Analysis isolation Product Isolation combine Combine Pure Fractions product Purified Product equilibrate Equilibrate Column pack_column->equilibrate Equilibrate collect Collect Fractions gradient->collect tlc->isolation Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not elute Mobile phase is not polar enough.Increase the percentage of methanol in the mobile phase more rapidly or switch to a more polar solvent system.
Poor separation of product and impurities Inappropriate solvent system; column overloading.Optimize the mobile phase composition using TLC. Use a shallower gradient. Reduce the amount of crude material loaded onto the column.
Cracked or channeled silica bed Improper column packing.Repack the column, ensuring the silica gel is packed uniformly as a slurry.
Product elutes too quickly Mobile phase is too polar.Start with a less polar solvent system or decrease the rate at which the polarity is increased.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography. By following the detailed steps for column preparation, sample loading, elution, and fraction analysis, researchers can effectively isolate the target compound with high purity. The provided workflow diagram and troubleshooting guide serve as valuable resources to ensure a successful purification process. The principles and techniques outlined here are also applicable to the purification of other polar heterocyclic compounds.

References

Application Notes and Protocols for the Analysis of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-Methoxypyrimidin-4-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols and data presentation formats to facilitate the characterization of this compound.

Overview of this compound

This compound is a substituted pyrimidine derivative. The structural elucidation and purity assessment of such heterocyclic compounds are critical in medicinal chemistry and drug discovery. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry is used to determine the molecular weight and elemental composition.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0Singlet-
H-67.6 - 7.8Singlet-
OCH₃3.8 - 4.0Singlet-
OH11.0 - 13.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4160 - 165
C-5135 - 140
C-6145 - 150
OCH₃55 - 60
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

2.2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar compounds that may exhibit tautomerism.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can also be used for referencing (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

2.2.2. Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.[2]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound are presented below.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaDescription
126.04[C₅H₆N₂O₂]⁺Molecular Ion (M⁺)
111.02[C₄H₃N₂O₂]⁺Loss of CH₃ radical
98.04[C₄H₆N₂O]⁺Loss of CO
83.03[C₃H₃N₂O]⁺Loss of CH₃CO radical
Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

3.2.1. Sample Preparation

  • Solvent System: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3][4]

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[4] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) or base to promote ionization.

3.2.2. Instrument Parameters (ESI-MS)

The following are typical parameters for an ESI mass spectrometer.[5]

  • Ionization Mode: Positive or negative ion mode should be tested to determine which provides a better signal. For this molecule, positive mode is likely to be effective.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow: 5-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • Mass Range: Scan from m/z 50 to 500.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general analytical workflow.

Caption: Chemical structure of this compound.

G General Workflow for NMR and MS Analysis cluster_workflow Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, etc.) Prep->NMR_Acq MS_Acq MS Data Acquisition (ESI, etc.) Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Picking, Calibration) MS_Acq->MS_Proc NMR_Analysis Structural Elucidation (Chemical Shift, Coupling) NMR_Proc->NMR_Analysis MS_Analysis Molecular Weight and Formula (m/z, Fragmentation) MS_Proc->MS_Analysis Report Final Report (Data Summary, Interpretation) NMR_Analysis->Report MS_Analysis->Report

Caption: General experimental workflow for NMR and mass spectrometry analysis.

References

Application Note: HPLC Method for Determining the Purity of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 5-Methoxypyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method provides a reliable and accurate means of quantifying the main component and potential impurities. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure consistent and reproducible results.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry over to the final drug product, potentially affecting its safety, efficacy, and stability. Therefore, a validated, high-quality analytical method is essential for the quality control of this compound. This document outlines a reverse-phase HPLC method suitable for this purpose. The analysis of pyrimidine derivatives is frequently accomplished using reverse-phase HPLC with C8 and C18 columns.[1]

Experimental Protocol

Equipment and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of pyrimidine derivatives.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)[2]

    • Phosphoric acid (analytical grade)

    • This compound reference standard and sample

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used for the analysis of similar compounds.[2] Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 4.0 with phosphoric acid.[2][3] The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask. This will yield a standard solution with a concentration of about 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the diluent in a 100 mL volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods for pyrimidine derivatives and may require optimization for specific instruments and columns.[1][2][3]

ParameterRecommended Condition
Stationary Phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 50 mM KH₂PO₄ buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Data for Purity Determination

Peak NameRetention Time (min)Area (mAU*s)Area %
Impurity 13.4515.20.15
This compound8.9210100.599.80
Impurity 212.155.10.05
Total 10120.8 100.00

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity determination process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system prep_diluent Prepare Diluent (Water/Acetonitrile) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.1 mg/mL) prep_diluent->prep_sample inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for the HPLC purity determination of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Axl Kinase Inhibitors Using 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1] Overexpression of Axl is correlated with poor prognosis in various cancers. Small molecule inhibitors targeting the Axl kinase domain are a promising therapeutic strategy. Among the diverse scaffolds explored for Axl inhibition, 2,4,5-trisubstituted pyrimidines have demonstrated high potency.[1][2]

This document provides detailed application notes and protocols for the synthesis of a potent Axl inhibitor scaffold starting from 5-Methoxypyrimidin-4-ol. It also includes protocols for the biological evaluation of these synthesized compounds, including biochemical kinase assays and cellular analysis of Axl phosphorylation.

Axl Signaling Pathway

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[3] Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, migration, and invasion.[3]

AXL_Signaling_Pathway Gas6 Gas6 Axl_inactive Axl Receptor (Inactive) Gas6->Axl_inactive Axl_active Axl Receptor (Dimerized & Phosphorylated) Axl_inactive->Axl_active Dimerization & Autophosphorylation PI3K PI3K Axl_active->PI3K MAPK_pathway RAS/RAF/MEK/ERK Pathway Axl_active->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway Axl_active->JAK_STAT_pathway AKT AKT PI3K->AKT Cell_outcomes Cell Survival, Proliferation, Migration, Invasion, Drug Resistance AKT->Cell_outcomes MAPK_pathway->Cell_outcomes JAK_STAT_pathway->Cell_outcomes Inhibitor Axl Inhibitor (e.g., Pyrimidine-based) Inhibitor->Axl_active inhibits

Caption: Axl Signaling Pathway and Point of Inhibition.

Synthetic Protocols

The synthesis of 2,4,5-trisubstituted pyrimidine-based Axl inhibitors from this compound can be achieved through a multi-step process. The general workflow involves the chlorination of the hydroxyl group, followed by sequential nucleophilic aromatic substitution (SNA) reactions to introduce the desired side chains.

Synthesis_Workflow Start This compound Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4-Chloro-5-methoxypyrimidine Step1->Intermediate1 Step2 SNAr with Amine 1 Intermediate1->Step2 Intermediate2 4-Amino-5-methoxypyrimidine Derivative Step2->Intermediate2 Step3 Further Functionalization (e.g., Halogenation) Intermediate2->Step3 Intermediate3 Functionalized Pyrimidine Step3->Intermediate3 Step4 SNAr or Cross-Coupling with Amine 2 Intermediate3->Step4 Final_Product Final Axl Inhibitor Step4->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: General Synthetic Workflow for Pyrimidine-based Axl Inhibitors.
Protocol 1: Synthesis of 4-Chloro-5-methoxypyrimidine

This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Toluene (or another high-boiling inert solvent)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Round-bottom flask with reflux condenser and stirring bar

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

    • Optionally, add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 4-Amino-5-methoxypyrimidine Derivative (SNAr Reaction)

This protocol details the nucleophilic aromatic substitution of the 4-chloro group with a primary or secondary amine.

  • Materials:

    • 4-Chloro-5-methoxypyrimidine

    • Desired amine (1.1-1.5 eq)

    • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5-2.0 eq)

    • Ethanol, isopropanol, or N,N-Dimethylformamide (DMF) as solvent

    • Round-bottom flask with reflux condenser or microwave reaction vial

    • Stirring bar

  • Procedure:

    • Dissolve 4-Chloro-5-methoxypyrimidine (1.0 eq) in the chosen solvent in a reaction vessel.

    • Add the desired amine (1.1-1.5 eq) and the base (e.g., DIPEA, 1.5-2.0 eq).

    • Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine derivative.

Biological Evaluation Protocols

Protocol 3: AXL Kinase Activity Assay (Biochemical)

This protocol is adapted for a 96-well plate format using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the IC₅₀ of the synthesized compounds.[4]

  • Materials:

    • Recombinant human AXL kinase

    • Kinase buffer

    • Substrate (e.g., Poly(Glu, Tyr) or a specific peptide substrate like AXLtide)

    • ATP

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 96-well white plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 96-well plate, add the kinase buffer, recombinant AXL enzyme (e.g., 5-10 ng/well), and the substrate.

    • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Western Blot for AXL Phosphorylation (Cellular)

This protocol is used to determine the effect of the synthesized inhibitors on Axl phosphorylation in a cellular context.[3][4]

  • Materials:

    • Cancer cell line with high Axl expression (e.g., NCI-H1299)

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • Gas6 ligand (optional, for stimulation)

    • Lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-Axl (e.g., Tyr779) and anti-total-Axl

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • (Optional) Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes before lysis to induce Axl phosphorylation.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

The inhibitory activity of synthesized compounds against Axl kinase is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a table of representative pyrimidine-based Axl inhibitors and their reported activities.

Compound IDScaffoldAxl IC₅₀ (nM)Reference
1 2,4,5-Trisubstituted Pyrimidine19[1][5]
UNC2025 Pyrrolo[2,3-d]pyrimidine1.6[4][6]
m16 Diphenylpyrimidine-diamine5[2]
BGB324 Pyrazolo[3,4-d]pyrimidine14[7]

Conclusion

The use of this compound as a starting material provides a viable route to synthesize potent 2,4,5-trisubstituted pyrimidine-based Axl inhibitors. The protocols outlined in this document offer a comprehensive guide for the chemical synthesis and biological evaluation of these compounds. By following these methodologies, researchers can effectively synthesize novel Axl inhibitors and assess their therapeutic potential for the treatment of various cancers.

References

Application of 5-Methoxypyrimidin-4-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxypyrimidin-4-ol is a valuable heterocyclic building block in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure allows for facile derivatization to introduce different functionalities, leading to the development of potent and selective active ingredients. This pyrimidine derivative serves as a key precursor for the synthesis of important intermediates, which are subsequently used to construct complex herbicidal molecules. This application note details the use of this compound in the synthesis of agrochemicals, providing experimental protocols and relevant data.

Role as a Precursor to Herbicidal Intermediates

This compound, which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine, is primarily utilized as a starting material for the synthesis of 2,4-dichloro-5-methoxypyrimidine. This chlorinated pyrimidine is a crucial intermediate in the production of several high-efficiency and low-toxicity herbicides.[1] The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are reactive and can be readily displaced by various nucleophiles, enabling the construction of a diverse range of agrochemical candidates.

One notable application of this intermediate is in the synthesis of sulfonamide herbicides, such as those belonging to the triazolopyrimidine sulfonanilide class. These herbicides are known to inhibit the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Synthesis of 2,4-dichloro-5-methoxypyrimidine

The conversion of this compound (as its tautomer 2,4-dihydroxy-5-methoxypyrimidine) to 2,4-dichloro-5-methoxypyrimidine is a critical step in the synthetic pathway to certain herbicides. This transformation is typically achieved through a chlorination reaction using a suitable chlorinating agent.

Experimental Protocol: Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

This protocol is based on methodologies described in the patent literature.[1][2]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable acid scavenger)

  • An inert, high-boiling solvent (e.g., trimethylbenzene)

  • Nitrogen gas

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • In a reaction vessel purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), the inert solvent, and phosphorus oxychloride (2.5 eq).

  • Begin stirring the mixture.

  • Slowly add triethylamine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 160°C for trimethylbenzene) and maintain for 3 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice water.

  • The crude product, 2,4-dichloro-5-methoxypyrimidine, can then be isolated by filtration and purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Overall Yield57% - 67%[1]
Purity> 99.6%[1]

Application in Herbicide Synthesis

The resulting 2,4-dichloro-5-methoxypyrimidine serves as a versatile intermediate for the synthesis of various herbicides. For instance, it is a key building block for the herbicide Penoxsulam and other experimental acetohydroxyacid synthase (AHAS) inhibitors.[2][3] The synthesis of these complex molecules involves the sequential substitution of the two chlorine atoms on the pyrimidine ring.

Example: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide

The following diagram illustrates the logical workflow for the synthesis of a herbicidal compound starting from this compound.

G A This compound (2,4-dihydroxy-5-methoxypyrimidine) B Chlorination (POCl3, Et3N) A->B Step 1 C 2,4-dichloro-5-methoxypyrimidine B->C D Reaction with an Aminotriazole C->D Step 2 E Substituted Triazolopyrimidine D->E F Reaction with a Sulfonyl Chloride E->F Step 3 G Triazolopyrimidine Sulfonamide Herbicide F->G

Synthetic pathway from this compound to a herbicide.

Signaling Pathway Inhibition

Herbicides derived from this compound, particularly the triazolopyrimidine sulfonamides, act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_aceto_alpha_hydroxybutyrate Val_Leu Valine, Leucine Acetolactate->Val_Leu Ile Isoleucine alpha_aceto_alpha_hydroxybutyrate->Ile Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->AHAS Inhibits

Inhibition of the AHAS pathway by derived herbicides.

Conclusion

This compound is a key starting material in the agrochemical industry, particularly for the synthesis of herbicides. Its conversion to 2,4-dichloro-5-methoxypyrimidine provides a versatile platform for the development of a wide range of potent herbicidal compounds that target essential plant-specific biochemical pathways. The methodologies for its application are well-established in the patent literature, highlighting its importance in the ongoing discovery and development of new crop protection agents.

References

Protocol for N-alkylation of 5-Methoxypyrimidin-4-ol: Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The N-alkylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Specifically, the N-alkylation of 5-methoxypyrimidin-4-ol and its derivatives is a key step in the development of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of other proliferative diseases. Kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and those in the PI3K/mTOR pathway, are enzymes that regulate essential cellular processes including cell cycle progression, growth, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

N-alkylated pyrimidines can act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling and inducing cell cycle arrest or apoptosis.[2][4] The substituent at the N1 position of the pyrimidine ring plays a critical role in modulating the potency and selectivity of these inhibitors.

This document provides detailed protocols for the N-alkylation of this compound, focusing on two common and effective methods: alkylation with alkyl halides under basic conditions and the Mitsunobu reaction. The choice of method often depends on the nature of the alkylating agent and the desired regioselectivity. Generally, N-alkylation is favored over O-alkylation, but the reaction conditions must be carefully controlled to ensure the desired outcome.

Signaling Pathway: Kinase Inhibition

The diagram below illustrates the general mechanism of action for N-alkylated this compound derivatives as kinase inhibitors, targeting pathways like CDK2 and PI3K/mTOR, which are critical for cell proliferation and survival.

Kinase_Inhibition_Pathway Mechanism of Action of N-Alkylated Pyrimidine Kinase Inhibitors cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates CDK2 CDK2 / Cyclin E Receptor_Tyrosine_Kinase->CDK2 Indirectly Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Inhibitor N-Alkylated This compound Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Inhibitor->CDK2 Inhibits Alkylation_Workflow Workflow for N-Alkylation with Alkyl Halides Start Start Dissolve Dissolve this compound in anhydrous solvent (e.g., DMF) Start->Dissolve Add_Base Add base (e.g., K2CO3, NaH) and stir Dissolve->Add_Base Add_Alkyl_Halide Add alkyl halide dropwise at specified temperature Add_Base->Add_Alkyl_Halide Reaction Stir at room temperature or heat (Monitor by TLC/LC-MS) Add_Alkyl_Halide->Reaction Workup Quench reaction, extract with organic solvent, and wash Reaction->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

5-Methoxypyrimidin-4-ol: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the realm of kinase inhibitors. Among the various substituted pyrimidines, 5-Methoxypyrimidin-4-ol (also known as 4-hydroxy-5-methoxypyrimidine) presents a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic placement of a methoxy group at the 5-position and a reactive hydroxyl group at the 4-position allows for facile chemical modifications to generate compounds with high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the development of novel kinase inhibitors.

Application 1: Synthesis of a Focused Library of Potential Kinase Inhibitors

The hydroxyl group of this compound can be readily converted to a more reactive leaving group, such as a chloride, enabling subsequent nucleophilic aromatic substitution reactions. This approach allows for the introduction of various amine-containing fragments, which are crucial for establishing key interactions within the ATP-binding pocket of kinases.

Logical Workflow for Kinase Inhibitor Synthesis from this compound

G A This compound B Chlorination (e.g., POCl3) A->B Step 1 C 4-Chloro-5-methoxypyrimidine B->C D Nucleophilic Aromatic Substitution (Various Amines) C->D Step 2 E Library of Kinase Inhibitor Candidates D->E F Biological Screening (Kinase Inhibition Assays) E->F Step 3 G Lead Compound Identification F->G

Caption: Synthetic workflow for generating a kinase inhibitor library.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-methoxypyrimidine from this compound

This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, a key step in preparing the scaffold for further derivatization.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine hydrochloride (optional, as a catalyst)

  • Phosphorus pentachloride (PCl₅) (for recovery of POCl₃)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

  • Apparatus for aqueous workup

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (3-5 equivalents).

  • Optionally, add a catalytic amount of triethylamine hydrochloride (0.2 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • To recover the remaining POCl₃, the residue can be treated with phosphorus pentachloride (2 equivalents) and the resulting POCl₃ distilled off.[1]

  • The crude 4-Chloro-5-methoxypyrimidine is then purified. This can be achieved by carefully pouring the cooled reaction mixture onto crushed ice and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Further purification can be performed by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines the general method for reacting 4-Chloro-5-methoxypyrimidine with various amines to generate a library of potential kinase inhibitors.

Materials:

  • 4-Chloro-5-methoxypyrimidine

  • A diverse library of primary and secondary amines

  • A suitable solvent (e.g., isopropanol, ethanol, DMF, DMSO)

  • A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Round-bottom flask or reaction vials for parallel synthesis

  • Stirring apparatus

  • Heating apparatus (if required)

Procedure:

  • In a reaction vessel, dissolve 4-Chloro-5-methoxypyrimidine (1 equivalent) in the chosen solvent.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C) for a period ranging from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product is soluble, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization to yield the final 5-methoxy-4-(substituted-amino)pyrimidine derivative.

Data Presentation: Inhibitory Activities of Pyrimidine-Based Kinase Inhibitors

Table 1: Representative IC₅₀ Values of Pyrimidine-Based Kinase Inhibitors

Kinase TargetPyrimidine Derivative ClassIC₅₀ (nM)Reference
EGFR 5-Trifluoromethylpyrimidine91[2]
VEGFR-2 Nicotinamide-based pyrimidine60.83
Src 4-Anilinopyrimidine-5-carboxamide-[3]
JAK1 Substituted Pyrimidine2.1[4]
CHK1 5-(Pyrimidin-2-ylamino)picolinonitrile0.4[5]

Note: The IC₅₀ values are indicative and can vary based on assay conditions.

Signaling Pathways and Visualization

Kinase inhibitors derived from pyrimidine scaffolds can target a multitude of signaling pathways implicated in diseases such as cancer. Below are representative diagrams of key signaling pathways that can be targeted.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling and pyrimidine inhibitor action.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling and pyrimidine inhibitor action.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of the synthesized pyrimidine derivatives, a biochemical kinase inhibition assay is a crucial step. The following workflow outlines a common luminescence-based assay.

Kinase_Assay_Workflow A Prepare serial dilutions of 5-methoxypyrimidine derivatives B Add compounds to 384-well plate A->B C Add kinase, substrate, and ATP solution B->C D Incubate at room temperature C->D E Add ATP detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 3: Luminescence-Based Kinase Inhibition Assay

This protocol provides a general method for determining the IC₅₀ values of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 5-methoxypyrimidine derivatives

  • Target kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (optimized for the specific kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells for a no-kinase control.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate assay buffer. The concentrations of each component should be optimized for the specific kinase being tested.

  • Initiate Reaction: Add the kinase reaction master mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Read Plate: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This compound is a promising and readily available precursor for the synthesis of novel kinase inhibitors. The synthetic routes and assay protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this scaffold in drug discovery. By leveraging the versatility of the pyrimidine core and employing rational drug design principles, new and effective targeted therapies can be developed for a range of diseases driven by aberrant kinase activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxypyrimidin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, which exists in tautomeric equilibrium with 5-methoxy-3H-pyrimidin-4-one, is typically synthesized via a cyclocondensation reaction. A common approach involves the reaction of a methoxy-substituted three-carbon precursor, such as methyl 3-methoxyacrylate or a related derivative, with a source of the N-C-N fragment, most commonly urea, thiourea, or formamide. The choice of reactants and conditions can significantly influence the yield and purity of the final product.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in pyrimidine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require elevated temperatures to proceed, while others might need milder conditions to prevent byproduct formation.[1][2]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.[3][4]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider catalyst deactivation and ensure it is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1][2]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1][2]

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: Side reactions are a common cause of reduced yield and purification challenges. In pyrimidine synthesis, potential side reactions can include self-condensation of the starting materials, incomplete cyclization, or alternative reaction pathways. For instance, in reactions involving urea, decomposition at high temperatures can lead to the formation of unwanted byproducts.[1] Careful control of reaction temperature and order of reagent addition can help minimize these side reactions.

Q4: How does tautomerism affect the characterization and purification of this compound?

A4: this compound can exist as its pyridin-4-one tautomer. This tautomerism can complicate purification and characterization. The presence of both tautomers can lead to broad peaks or multiple spots in chromatography and complex NMR spectra. It is often advantageous to convert the product to a single, less polar derivative before purification to simplify the process.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Product Formation
Potential Cause Recommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.[1][4]
Inactive Catalyst If using a catalyst, ensure it is active. For reusable catalysts, regeneration may be necessary. For acid or base catalysts, verify the concentration.[1]
Poor Quality Starting Materials Verify the purity of all starting materials. If necessary, purify the reagents before use. Impurities can inhibit the reaction or lead to side products.[3][4]
Suboptimal Solvent The choice of solvent can impact reactant solubility and reaction rate. Perform a solvent screen to identify the most suitable solvent for the reaction.[1][2]
Problem: Presence of Impurities and Byproducts
Potential Cause Recommended Solution
Incomplete Cyclization Incomplete cyclization can leave linear intermediates in the reaction mixture. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] Extended reaction times may also be required.
Side Reactions Higher reaction temperatures can sometimes favor side reactions. Running the reaction at a lower temperature can reduce the formation of certain byproducts. The order of addition of reactants can also influence the reaction pathway.[1]
Decomposition of Reactants or Product Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the desired product. Monitor the reaction by TLC to determine the optimal reaction time.
Problem: Difficulty with Product Purification
Potential Cause Recommended Solution
High Polarity of the Product The hydroxyl group and potential tautomerism can make the product highly polar, leading to streaking on silica gel chromatography.[5]
Co-eluting Impurities Byproducts with similar polarity to the desired product can make separation by column chromatography difficult.
Tautomerism The presence of both the -ol and -one tautomers can complicate purification.[5]

Experimental Protocols

A generalized experimental protocol for a common synthesis route is provided below. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Synthesis of this compound via Condensation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methoxy-substituted three-carbon precursor (1 equivalent) and a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add urea (1.5 equivalents) and a catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure pure Pure check_purity->pure optimize_conditions Optimize Reaction Conditions temp_time Adjust Temperature and Reaction Time optimize_conditions->temp_time solvent Screen Solvents optimize_conditions->solvent check_catalyst Verify Catalyst Activity active Active? check_catalyst->active purify_reagents Purify Starting Materials impure->purify_reagents pure->optimize_conditions purify_reagents->optimize_conditions temp_time->check_catalyst solvent->check_catalyst regenerate Regenerate or Replace Catalyst active->regenerate No end Improved Yield active->end Yes regenerate->end Purification_Strategy start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity high_purity High Purity? assess_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity Low Purity / Complex Mixture high_purity->low_purity No purified_product Pure Product recrystallize->purified_product chromatography Column Chromatography low_purity->chromatography derivatize Consider Derivatization (e.g., O-alkylation) low_purity->derivatize chromatography->purified_product derivatize->chromatography

References

Technical Support Center: Synthesis of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxypyrimidin-4-ol. The following information addresses common side products and offers guidance on their mitigation and identification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential side products?

A common and efficient method for the synthesis of this compound is the cyclocondensation reaction of diethyl 2-methoxymalonate with formamide in the presence of a strong base, such as sodium methoxide. While this method is generally effective, several side products can arise from incomplete reaction or competing reaction pathways.

The primary side products encountered in this synthesis include:

  • N-(3-(ethoxycarbonyl)-4-methoxy-2-oxobutyl)formamide: An acyclic intermediate resulting from incomplete cyclization.

  • 5-Methoxy-4,6-dihydroxypyrimidine: Can form if the starting diethyl 2-methoxymalonate is contaminated with unmethoxylated diethyl malonate.

  • 4-Hydroxy-5-methoxypyrimidine-6-carboxamide: May result from side reactions involving formamide under harsh conditions.

  • Unreacted Starting Materials: Residual diethyl 2-methoxymalonate and formamide.

Q2: My reaction is yielding a complex mixture of products. What are the likely causes?

A complex product mixture is often indicative of suboptimal reaction conditions. Key factors to investigate include:

  • Reaction Temperature: Excessively high temperatures can promote the formation of degradation products and complex side reactions.

  • Purity of Reagents: Impurities in the starting materials, particularly diethyl 2-methoxymalonate, can lead to the formation of undesired pyrimidine derivatives.

  • Stoichiometry of Reagents: An incorrect ratio of reactants, especially an excess of formamide or base, can drive the formation of side products.

  • Reaction Time: Insufficient reaction time may lead to a higher proportion of the acyclic intermediate, while prolonged reaction times at elevated temperatures can cause degradation.

Q3: How can I minimize the formation of the acyclic intermediate, N-(3-(ethoxycarbonyl)-4-methoxy-2-oxobutyl)formamide?

The presence of the acyclic intermediate suggests that the final cyclization step is incomplete. To promote full conversion to the desired this compound, consider the following adjustments:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the cyclization goes to completion.

  • Optimize Base Concentration: Ensure a sufficient amount of strong base (e.g., sodium methoxide) is present to facilitate the final ring closure.

  • Elevate Reaction Temperature (with caution): A moderate increase in temperature can accelerate the rate of cyclization. However, this should be done carefully to avoid degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Suggested Action
Low Yield of this compound Incomplete reaction; Formation of multiple side products.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Re-evaluate the stoichiometry of the reactants and the purity of the starting materials.
Presence of a significant amount of 5-Methoxy-4,6-dihydroxypyrimidine Contamination of diethyl 2-methoxymalonate with diethyl malonate.Purify the diethyl 2-methoxymalonate via distillation before use.
Formation of colored impurities Degradation of starting materials or product at high temperatures.Conduct the reaction at the lowest effective temperature. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in isolating the final product Presence of polar side products complicating purification.Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for purification. Recrystallization from an appropriate solvent can also be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes the cyclocondensation of diethyl 2-methoxymalonate with formamide.

Materials:

  • Diethyl 2-methoxymalonate

  • Formamide

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere.

  • To this solution, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature.

  • Following the addition, add formamide (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions DEM Diethyl 2-methoxymalonate Intermediate Acyclic Intermediate DEM->Intermediate + Formamide + NaOMe Formamide Formamide Product This compound Intermediate->Product Cyclization Unreacted_DEM Unreacted Diethyl 2-methoxymalonate Unreacted_Formamide Unreacted Formamide Side_Product_1 5-Methoxy-4,6- dihydroxypyrimidine DEM_impurity Diethyl malonate (impurity) DEM_impurity->Side_Product_1 + Formamide + NaOMe Troubleshooting_Workflow Start Start Synthesis Reaction Cyclocondensation Reaction Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Reaction->Analysis Pure Product is Pure Analysis->Pure Yes Impure Impurities Detected Analysis->Impure No Purify Purify Product Pure->Purify Identify Identify Side Products Impure->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Reaction End End Purify->End

Troubleshooting low purity of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity issues during the synthesis and purification of 5-Methoxypyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the key reaction stages?

A common and established method for the synthesis of pyrimidin-4-ones is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N compound like formamidine. For this compound, a plausible route starts with a methoxy-substituted malonic ester, such as diethyl 2-(methoxymethylidene)malonate, which undergoes cyclocondensation with formamidine. The reaction typically proceeds in the presence of a base, like sodium ethoxide in ethanol, followed by acidic workup.

Q2: What are the most likely impurities I might be seeing in my crude this compound?

The impurities in your crude product can generally be categorized as follows:

  • Unreacted Starting Materials: Residual diethyl 2-(methoxymethylidene)malonate or formamidine.

  • Incomplete Cyclization Products: Intermediates from the condensation reaction that have not fully cyclized.

  • Side Products: Byproducts from reactions involving the starting materials or intermediates, such as hydrolysis of the ester groups of the starting material before cyclization.

  • Isomeric Impurities: Formation of other pyrimidine isomers is less likely in this specific synthesis but can occur in related pyrimidine syntheses depending on the precursors.

Q3: My overall yield is very low, even though the reaction appears to have gone to completion by TLC. What are the potential causes?

Low yields, despite apparent full conversion of starting materials, can often be attributed to:

  • Product Solubility: The product, this compound, may have some solubility in the filtrate during isolation. Careful selection of washing solvents and minimizing their volume can mitigate this.

  • Mechanical Losses: Product loss during transfers, filtration, and drying.

  • Side Reactions: The formation of soluble, unseen (by TLC) byproducts can significantly reduce the yield of the desired product.

  • Degradation: The product might be sensitive to the workup conditions (e.g., strong acid or base, high temperatures).

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity of this compound and provides potential solutions.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Signals corresponding to diethyl 2-(methoxymethylidene)malonate or formamidine are observed in the 1H NMR spectrum of the purified product.

  • TLC analysis of the final product shows spots with Rf values matching the starting materials.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reaction Extend the reaction time and/or moderately increase the reaction temperature. Monitor the reaction progress closely by TLC until the starting material spot is no longer visible.
Incorrect Stoichiometry Ensure the molar ratio of formamidine to the malonic ester is appropriate. A slight excess of formamidine may be required to drive the reaction to completion.
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Base Inactivation The base (e.g., sodium ethoxide) may be degraded by moisture. Use freshly prepared or properly stored base and ensure all solvents and glassware are anhydrous.
Issue 2: Observation of an Unknown Impurity with a Similar Polarity to the Product

Symptoms:

  • An additional spot is observed on the TLC plate, close to the product spot.

  • Extra peaks are present in the 1H NMR spectrum that cannot be attributed to the product or known starting materials.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Cyclization An open-chain intermediate may be present. Ensure the reaction is heated for a sufficient duration to promote full cyclization.
Hydrolysis of Starting Material The ester groups of diethyl 2-(methoxymethylidene)malonate may hydrolyze under basic conditions before cyclization. Ensure anhydrous conditions are maintained.
Side Reactions of Formamidine Formamidine can be unstable. Use high-quality formamidine or generate it in situ.

Purification Strategy:

If the impurity persists, a careful purification by column chromatography is recommended. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes may effectively separate the product from the closely-eluting impurity.

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound

This protocol describes a plausible synthesis based on established methods for pyrimidine ring formation.

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 2-(methoxymethylidene)malonate (1.0 equivalent).

  • Addition of Formamidine: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Drying: Dry the solid product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Potential solvents include ethanol, methanol, water, or a mixture thereof.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purity Assessment by 1H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the dried product in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Data Analysis:

    • Expected Chemical Shifts (Predicted):

      • A singlet for the methoxy group (-OCH3) protons, typically in the range of 3.8-4.0 ppm.

      • Two singlets for the pyrimidine ring protons (H2 and H6), likely in the aromatic region (7.5-8.5 ppm).

      • A broad singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on concentration and solvent.

    • Impurity Identification: Look for signals that do not correspond to the product or the solvent. Compare any observed impurity peaks with the spectra of the starting materials.

Data Presentation

Table 1: Troubleshooting Summary for Low Purity of this compound

SymptomPotential CauseSuggested Analytical MethodRecommended Action
Peaks of starting materials in NMRIncomplete reaction1H NMR, TLCIncrease reaction time/temperature, check stoichiometry.
Broad, unresolved peaks in NMRPresence of multiple similar impuritiesHPLC, LC-MSImprove purification by column chromatography with a shallow gradient.
Low melting point and broad rangeSignificant impurity contentMelting Point Analysis, DSCRecrystallize the product from a suitable solvent system.
Unexpected signals in the aliphatic region of NMRIncomplete cyclization or side products1H NMR, 13C NMR, MSRe-evaluate reaction conditions, particularly temperature and base.

Visualizations

Troubleshooting_Workflow start Low Purity of this compound Detected check_nmr Analyze 1H NMR and TLC start->check_nmr impurities_present Impurities Identified? check_nmr->impurities_present starting_materials Starting Materials Present? impurities_present->starting_materials Yes end High Purity Product Obtained impurities_present->end No unknown_impurities Unknown Impurities? starting_materials->unknown_impurities No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_materials->optimize_reaction Yes improve_workup Improve Workup Protocol (e.g., pH adjustment, extraction) unknown_impurities->improve_workup Yes column_chrom Perform Column Chromatography unknown_impurities->column_chrom If persists reanalyze Re-analyze Purity optimize_reaction->reanalyze improve_workup->reanalyze recrystallize Recrystallize Product column_chrom->recrystallize recrystallize->reanalyze reanalyze->impurities_present

Caption: Troubleshooting workflow for low product purity.

Synthesis_Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities malonate Diethyl 2-(methoxymethylidene)malonate unreacted_malonate Unreacted Malonate malonate->unreacted_malonate Incomplete Reaction hydrolyzed_malonate Hydrolyzed Malonate malonate->hydrolyzed_malonate Side Reaction (Hydrolysis) reaction Cyclocondensation (NaOEt, EtOH, Reflux) malonate->reaction formamidine Formamidine formamidine->reaction incomplete_cyclization Incomplete Cyclization Product reaction->incomplete_cyclization Side Reaction product This compound reaction->product

Caption: Generalized synthetic pathway and potential impurities.

Technical Support Center: Optimization of 5-Methoxypyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methoxypyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While various methods exist for pyrimidine synthesis, a prevalent strategy for this compound involves the cyclocondensation of a C3 fragment with a urea or amidine derivative. A common approach is the reaction of an appropriate 3-carbon electrophile, such as a methoxy-substituted β-ketoester or malonic ester derivative, with formamide or urea under basic or acidic conditions.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: Undesired side reactions may be consuming starting materials or the product.

  • Suboptimal reagent stoichiometry: The ratio of reactants may not be ideal. A reactant molar ratio experiment is advisable.

  • Poor quality of reagents or solvents: Ensure the use of high-purity, anhydrous reagents and solvents, as pyrimidine cyclization reactions can be sensitive to moisture and impurities.

  • Product degradation: The product might be unstable under the reaction or work-up conditions.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproducts often involves careful control of reaction conditions:

  • Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.

  • Inert atmosphere: If any of the reagents are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Order of addition of reagents: In some cases, the order in which reactants are added can influence the product distribution.

  • Choice of base or catalyst: The nature and strength of the base or catalyst can significantly affect the reaction pathway.

Q4: What are the best practices for the purification of this compound?

A4: this compound is a polar compound, which can present purification challenges.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.

  • Column chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane, is typically required.

  • Acid-base extraction: Exploiting the acidic nature of the pyrimidinol hydroxyl group can be useful for separation from non-acidic impurities.

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the temperature. Try a stepwise increase (e.g., in 10 °C increments) and monitor the reaction progress by TLC or LC-MS.
Ineffective Base/Catalyst Screen different bases (e.g., NaH, K₂CO₃, NaOEt) or catalysts. The choice of base can be critical for the deprotonation steps.
Poor Quality Starting Materials Verify the purity of starting materials by NMR or other analytical techniques. Use freshly distilled solvents and high-purity reagents.
Presence of Water Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions, especially if using moisture-sensitive reagents like NaH.
Problem: Multiple Spots on TLC/LC-MS (Impurity Formation)
Possible Cause Troubleshooting Step
Side Reactions Lower the reaction temperature. Investigate the effect of changing the solvent or the base.
Decomposition of Product Check the stability of the product under the reaction conditions. If unstable, try to isolate it more quickly or use milder work-up procedures.
Isomeric Byproducts The formation of isomeric pyrimidines can occur. Optimization of the regioselectivity might be necessary, potentially by using starting materials with appropriate protecting groups.

Experimental Protocols

A representative, generalized protocol for the synthesis of this compound is provided below. This should be considered a starting point for optimization.

Synthesis of this compound from Diethyl 2-methoxymalonate and Formamide

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere.

  • Addition of Reactants: To the stirred solution, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. After stirring for 30 minutes, add formamide (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Data Presentation

Table 1: Effect of Base on Reaction Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOEtEthanol786[Insert Data]
2K₂CO₃DMF1006[Insert Data]
3NaHTHF668[Insert Data]
4DBUAcetonitrile826[Insert Data]

Table 2: Optimization of Reaction Temperature

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaOEtEthanol608[Insert Data][Insert Data]
2NaOEtEthanol786[Insert Data][Insert Data]
3NaOEtEthanol90 (sealed tube)4[Insert Data][Insert Data]

Visualizations

experimental_workflow start Reaction Setup (Base + Solvent) add_reagents Add Reactants (Ester + Formamide) start->add_reagents reaction Heat to Reflux (Monitor by TLC) add_reagents->reaction workup Cool and Neutralize reaction->workup isolation Solvent Removal workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product This compound purification->product troubleshooting_workflow start Low Yield or Purity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) start->check_conditions purification_issue Address Purification Challenges start->purification_issue optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Screen Different Bases check_conditions->optimize_base optimize_time Optimize Reaction Time check_conditions->optimize_time success Improved Yield/Purity optimize_temp->success optimize_base->success optimize_time->success purification_issue->success logical_relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Temp->Purity Time Time Time->Yield Base Base Base->Yield Base->Purity Solvent Solvent Solvent->Yield Solvent->Purity

Technical Support Center: Purification of Crude 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methoxypyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route. However, for pyrimidine syntheses, common impurities include unreacted starting materials, reagents from the cyclization reaction, and side-products.[1][2] For the synthesis of this compound, potential impurities could be residual formamidine or guanidine salts, and byproducts from undesired condensation reactions.

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration often arises from highly conjugated byproducts or trace impurities. Activated carbon treatment during recrystallization can be effective in removing colored impurities. Perform a hot filtration step to remove the carbon before allowing the solution to cool and crystallize.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is often a very effective method for purifying solid organic compounds like this compound, especially for removing small amounts of impurities.[3][4] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5][6]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: For routine purity assessment, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Recommended Solution
Oiling out instead of crystallization The boiling point of the solvent may be higher than the melting point of the compound.[6] The compound may be too soluble in the chosen solvent.Use a lower-boiling point solvent. Try a two-solvent system: dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[7]
No crystal formation upon cooling The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures.Concentrate the solution by boiling off some solvent. Place the flask in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[6]
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure the solution is thoroughly cooled before filtration. Pre-warm the filtration apparatus to prevent premature crystallization.[7]
Column Chromatography Issues
Issue Potential Cause Recommended Solution
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.Increase the polarity of the solvent system. For polar compounds like pyrimidinols, a gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.[6][8]
Poor separation of compound and impurities The polarity of the eluent is too high, causing co-elution. The column was not packed properly.Decrease the polarity of the eluent to achieve an Rf value of 0.2-0.4 for the desired compound on TLC for optimal separation.[6] Ensure the column is packed uniformly without cracks or bubbles.
Compound appears to decompose on the column The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a different stationary phase like alumina or reverse-phase silica.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.[9][10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for polar heterocycles is ethyl acetate with an increasing percentage of methanol.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

G cluster_workflow Purification and Analysis Workflow cluster_chromatography Alternative: Column Chromatography crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve Recrystallization tlc Develop TLC Method (Rf ~0.3) crude->tlc hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Purified Product filter_wash->dry analyze Purity Analysis (TLC, HPLC, MP) dry->analyze column Pack Silica Column tlc->column load Load Crude Product column->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions by TLC elute->collect combine Combine Pure Fractions & Evaporate collect->combine combine->dry

Caption: General workflow for the purification of this compound.

G start Crude Product Characteristics solid solid start->solid Is it a solid? recrystallize Recrystallization purity_check purity_check recrystallize->purity_check Check Purity chromatography Column Chromatography pure Finished chromatography->pure activated_carbon Recrystallize with Activated Carbon activated_carbon->purity_check colored colored solid->colored Yes no_solid Use Column Chromatography solid->no_solid No (Oil/Tarry) colored_yes colored_yes colored->colored_yes Yes (Colored) colored_no colored_no colored->colored_no No (Not Colored) colored_yes->activated_carbon colored_no->recrystallize purity_check->pure High Purity impure impure purity_check->impure Still Impure impure->chromatography

Caption: Decision tree for selecting a purification method.

References

Stability and degradation of 5-Methoxypyrimidin-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-Methoxypyrimidin-4-ol in an acidic solution?

A1: Based on the general behavior of pyrimidine derivatives, this compound is likely susceptible to degradation under acidic conditions. The pyrimidine ring can undergo hydrolytic cleavage, and the methoxy group may also be subject to hydrolysis.[1] The rate of degradation is expected to increase with lower pH and higher temperatures.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific degradation products need to be identified experimentally, plausible degradation pathways include:

  • Hydrolysis of the methoxy group: This would result in the formation of 5-Hydroxypyrimidin-4-ol.

  • Hydrolytic cleavage of the pyrimidine ring: Acid-catalyzed hydrolysis can lead to the opening of the pyrimidine ring, forming various smaller, more polar molecules.[1]

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent this compound from its potential degradation products.

Q4: What are the typical stress conditions for a forced degradation study?

A4: Forced degradation studies for a compound like this compound would typically involve exposure to acidic and basic conditions, oxidation, heat, and light.[2] For acid hydrolysis, a common starting point is treating a solution of the compound with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperatures (e.g., 50-60°C).[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under initial acidic conditions. The compound is more stable than anticipated. The stress conditions are too mild.Increase the acid concentration, temperature, or duration of the study. Ensure the compound is fully dissolved in the test solution.
Complete degradation of the parent compound is observed immediately. The stress conditions are too harsh.Reduce the acid concentration, temperature, or sampling time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column. Co-elution of the parent compound and degradation products.Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic solvent ratio) or trying a different column chemistry.
Mass balance is not within the acceptable range (typically 95-105%). Undetected degradation products (e.g., those without a UV chromophore). Co-elution of impurities. Inaccurate response factors.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Determine the relative response factors for the parent compound and its major degradants.

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study of this compound under various acidic conditions to illustrate expected trends.

Condition Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 25°C2495.23.11.54.8
0.1 M HCl, 60°C685.79.84.314.3
1 M HCl, 25°C689.17.23.510.9
1 M HCl, 60°C265.422.311.934.6

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.2 M or 2 M HCl to achieve final acid concentrations of 0.1 M and 1 M, respectively.

    • Incubate the vials at room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).

    • Prepare a control sample by diluting the stock solution with the solvent instead of acid.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with an equivalent amount of sodium hydroxide.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the less polar parent compound. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a UV detector at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., determined by UV scans of stressed samples).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

This compound This compound Protonation Protonation This compound->Protonation H+ Nucleophilic attack by H2O Nucleophilic attack by H2O Protonation->Nucleophilic attack by H2O Ether Cleavage Ether Cleavage Protonation->Ether Cleavage Hydrolysis Ring Opening Ring Opening Nucleophilic attack by H2O->Ring Opening Hydrolysis Degradant 1 Degradant 1 Ring Opening->Degradant 1 5-Hydroxypyrimidin-4-ol 5-Hydroxypyrimidin-4-ol Ether Cleavage->5-Hydroxypyrimidin-4-ol

Caption: Hypothetical degradation pathway of this compound in acid.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Add HCl (0.1M & 1M) Add HCl (0.1M & 1M) Prepare Stock Solution (1 mg/mL)->Add HCl (0.1M & 1M) Incubate (25°C & 60°C) Incubate (25°C & 60°C) Add HCl (0.1M & 1M)->Incubate (25°C & 60°C) Withdraw Aliquots Withdraw Aliquots Incubate (25°C & 60°C)->Withdraw Aliquots Neutralize Neutralize Withdraw Aliquots->Neutralize Dilute Dilute Neutralize->Dilute HPLC Analysis HPLC Analysis Dilute->HPLC Analysis Start Start Problem Encountered Problem Encountered Start->Problem Encountered No Degradation No Degradation Problem Encountered->No Degradation Yes Complete Degradation Complete Degradation Problem Encountered->Complete Degradation No Poor HPLC Resolution Poor HPLC Resolution Problem Encountered->Poor HPLC Resolution No Mass Balance Fail Mass Balance Fail Problem Encountered->Mass Balance Fail No Increase Stress Increase Stress No Degradation->Increase Stress Decrease Stress Decrease Stress Complete Degradation->Decrease Stress Optimize HPLC Optimize HPLC Poor HPLC Resolution->Optimize HPLC Use PDA/MS Use PDA/MS Mass Balance Fail->Use PDA/MS

References

Preventing byproduct formation in 5-Methoxypyrimidin-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxypyrimidin-4-ol and its derivatives. The information is designed to help you anticipate and prevent the formation of common byproducts in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with pyrimidine derivatives like this compound?

A1: Pyrimidine derivatives can undergo several types of side reactions, largely dependent on the specific reagents and reaction conditions. Common side reactions include over-alkylation, hydrolysis of functional groups, and in certain cases, unexpected intramolecular cyclizations. For instance, in reactions involving substituted aminopyrimidines, intramolecular SNAr (Nucleophilic Aromatic Substitution) can lead to the formation of fused ring systems as byproducts.[1]

Q2: I am performing an alkylation on a 5-hydroxypyrimidine derivative and obtaining an unexpected product with a different mass. What could be happening?

A2: When alkylating a 5-hydroxypyrimidine with an alkylating agent that also contains a nucleophilic group (like an amine), you may be observing an intramolecular cyclization. Instead of the desired simple alkylation, the nucleophilic group on the alkyl chain can attack another position on the pyrimidine ring, leading to a cyclized byproduct.[1] For example, alkylation with an aminoalkyl chloride can result in the formation of spirocyclic or fused-ring compounds.[1]

Q3: How can I prevent intramolecular cyclization during the alkylation of hydroxypyrimidines?

A3: To prevent intramolecular cyclization, you can protect the nucleophilic group on your alkylating agent. For example, if you are using an aminoalkyl chloride, protecting the amine group (e.g., as a Boc-protected amine) will prevent it from participating in a subsequent intramolecular reaction.[1] After the desired alkylation is complete, the protecting group can be removed.

Q4: What are the best practices for purifying this compound and its derivatives to remove byproducts?

A4: Purification strategies will depend on the specific properties of your desired product and the byproducts. Standard techniques like column chromatography on silica gel are often effective. The choice of eluent system should be optimized based on the polarity difference between your product and impurities. In some cases, crystallization can also be an effective method for purification.

Troubleshooting Guide: Byproduct Formation in Alkylation Reactions

This guide addresses the specific issue of unexpected cyclization and fragmentation during the alkylation of 5-hydroxypyrimidine derivatives, a common transformation for compounds related to this compound.

Observed Issue Potential Cause Recommended Solution
Formation of a major byproduct with a mass corresponding to the starting material plus the alkylating agent minus HCl, but with different NMR shifts.Intramolecular SNAr cyclization. This is likely if your alkylating agent contains a nucleophilic moiety (e.g., an amine).[1]1. Protect the nucleophilic group on the alkylating agent (e.g., use a Boc-protected aminoalkyl halide).[1] 2. Optimize reaction conditions: Lowering the reaction temperature may favor the desired intermolecular reaction over the intramolecular cyclization.
Formation of multiple unexpected products, some with lower molecular weights than expected.Fragmentation of a cyclized intermediate. Certain strained ring systems formed via intramolecular cyclization can be unstable and undergo fragmentation.[1]1. Use a protecting group strategy as mentioned above to prevent the initial cyclization. 2. Carefully control the work-up conditions: Avoid strongly acidic or basic conditions during work-up if a labile byproduct is suspected.
Low yield of the desired O-alkylated product and recovery of starting material, even with an excess of alkylating agent.The hydroxypyrimidine may be deprotonated by a basic group on the alkylating agent, reducing its nucleophilicity.1. Use a stronger, non-nucleophilic base to deprotonate the hydroxyl group before adding the alkylating agent. 2. Employ a protected alkylating agent to avoid side reactions involving a basic center.[1]
Experimental Protocols

General Procedure for O-Alkylation of a 5-Hydroxypyrimidine Derivative (to minimize byproduct formation):

  • Protection of the Alkylating Agent: If the alkylating agent contains a nucleophilic group (e.g., an amine), protect it using a standard protecting group (e.g., Boc anhydride for an amine).

  • Deprotonation: Dissolve the 5-hydroxypyrimidine starting material in a suitable anhydrous solvent (e.g., DMF, THF). Add a non-nucleophilic base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.

  • Alkylation: Add the protected alkylating agent to the reaction mixture and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group was used, deprotect the alkylated product using appropriate conditions (e.g., TFA in DCM for a Boc group).

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and a common byproduct formation pathway.

desired_reaction start 5-Hydroxypyrimidine Derivative intermediate O-Alkylated Intermediate (Protected) start->intermediate Base reagent Protected Aminoalkyl Halide reagent->intermediate deprotection Deprotection intermediate->deprotection product Desired O-Alkylated Aminopyrimidine deprotection->product

Caption: Desired O-alkylation pathway using a protected alkylating agent.

byproduct_formation start 5-Hydroxypyrimidine Derivative intermediate O-Alkylated Intermediate start->intermediate Base reagent Aminoalkyl Halide reagent->intermediate byproduct Intramolecular Cyclization (e.g., Spirocyclic Byproduct) intermediate->byproduct Intramolecular SNAr

Caption: Byproduct formation via intramolecular cyclization.

References

Technical Support Center: 5-Methoxypyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxypyrimidin-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound and its derivatives often involves the cyclization of a three-carbon component with a urea or a related synthon. One common approach is the condensation of a β-alkoxy-α,β-unsaturated ester with urea. Another strategy involves the modification of a pre-existing pyrimidine ring, for instance, through nucleophilic substitution of a suitable leaving group at the 4-position and subsequent introduction of the 5-methoxy group.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis include:

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side product formation and safety hazards.

  • Reagent Addition: The rate of reagent addition, especially for reactive intermediates, becomes critical to control reaction temperature and impurity profiles.

  • Purification: Isolation and purification of the final product can be challenging due to the presence of closely related impurities. Recrystallization and column chromatography are common methods, but their efficiency can decrease at scale.

  • By-product Formation: Side reactions, such as the formation of isomeric pyrimidines or over-methylation, can reduce yield and complicate purification.

Q3: How can I improve the yield and purity of my product?

A3: To enhance yield and purity, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, solvent, and catalyst concentration.

  • Control Stoichiometry: Precise control of reactant ratios is crucial to minimize unreacted starting materials and by-products.

  • Effective Purification: Develop a robust purification strategy. This may involve optimizing the recrystallization solvent system or exploring alternative purification techniques like preparative HPLC for high-purity requirements.

  • In-process Controls: Implement in-process analytical checks (e.g., TLC, HPLC, or NMR) to monitor reaction progress and impurity formation, allowing for adjustments to be made in real-time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield
Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Consider extending the reaction time or moderately increasing the temperature.
Side Reactions - Analyze the crude product to identify major by-products. This can provide insights into the side reactions occurring. - Adjust reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize the formation of these impurities.
Product Loss During Work-up - Optimize the extraction and isolation procedures. Ensure the pH is appropriate for the product's solubility during aqueous work-up. - If the product is water-soluble, consider back-extraction of the aqueous layers.
Problem 2: Product Purity Issues
Potential CauseRecommended Solution
Presence of Starting Materials - Ensure the reaction has gone to completion. - Optimize the stoichiometry of the reactants.
Formation of Isomeric By-products - Adjusting the reaction temperature or the choice of base can sometimes influence the regioselectivity of the cyclization. - Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system.
Contamination with Reagents or Solvents - Ensure all reagents are of appropriate purity. - Thoroughly dry the final product under vacuum to remove residual solvents.

Experimental Protocols

The following are example protocols for key transformations that may be part of the synthesis of this compound or related intermediates. These are illustrative and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine

This protocol describes a chlorination reaction, a common step in pyrimidine chemistry.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the flask while maintaining the temperature below 10 °C using an ice bath.

  • Reaction: After the addition is complete, add a catalytic amount of an acid-binding agent like N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature incomplete->optimize_conditions end Improved Yield optimize_conditions->end analyze_byproducts Analyze By-products (NMR/MS) complete->analyze_byproducts side_reactions Significant Side Reactions analyze_byproducts->side_reactions Yes no_major_byproducts No Major By-products analyze_byproducts->no_major_byproducts No adjust_conditions Adjust Conditions: - Lower Temperature - Slower Addition side_reactions->adjust_conditions adjust_conditions->end review_workup Review Work-up Procedure no_major_byproducts->review_workup optimize_workup Optimize Extraction/Isolation review_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for addressing low reaction yield.

General Synthesis Pathway for a Dichlorinated Methoxy Pyrimidine

Synthesis_Pathway cluster_reactants Reactants A 2,4-dihydroxy- 5-methoxypyrimidine D 2,4-dichloro- 5-methoxypyrimidine A->D Reflux B Chlorinating Agent (e.g., POCl₃) B->D C Acid-Binding Agent (e.g., N,N-dimethylaniline) C->D

Caption: A typical chlorination step in methoxypyrimidine synthesis.[1]

References

Technical Support Center: Optimizing Solvent Systems for 5-Methoxypyrimidin-4-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 5-Methoxypyrimidin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Failure of this compound to Dissolve in Hot Solvent 1. Incorrect solvent choice (compound is insoluble or sparingly soluble). 2. Insufficient solvent volume. 3. The compound may be a salt form with very high lattice energy.1. Select a more polar solvent or a solvent mixture. Refer to the Solvent Selection table below. 2. Add more solvent in small increments until dissolution is achieved. 3. Consider a pH adjustment of the solution if the compound has acidic or basic properties.
No Crystal Formation Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound has a high affinity for the solvent, even at low temperatures.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Place the solution in an ice bath or freezer to further reduce the temperature. 4. If using a single solvent, try a two-solvent system by adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent).
"Oiling Out" Instead of Crystallization 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The boiling point of the solvent is higher than the melting point of the solute. 4. Presence of impurities that inhibit crystallization.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 2. Allow the solution to cool to room temperature before placing it in an ice bath. 3. Choose a solvent with a lower boiling point. 4. Consider a preliminary purification step like column chromatography to remove impurities.
Poor Recovery/Low Yield 1. The compound is significantly soluble in the cold solvent. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of solids.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. 3. Rinse all glassware with the mother liquor to recover any remaining crystals.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product. 2. Thermal degradation of the compound or impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] 2. Avoid excessive heating or prolonged time at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Given the polar nature of this compound due to the hydroxyl and methoxy groups, polar protic solvents are a good starting point. Ethanol, methanol, and water are commonly used for similar pyrimidine derivatives.[1] Often, a mixed solvent system is required to achieve optimal purity and yield.

Q2: My compound is only soluble in highly polar solvents like DMF and DMSO, making crystallization difficult. What should I do?

A2: For compounds that are highly soluble in solvents like DMF or DMSO, a two-solvent recrystallization or diffusion crystallization is often effective. Dissolve the compound in a minimal amount of hot DMF or DMSO, and then slowly add a miscible anti-solvent in which the compound is insoluble, such as dichloromethane (DCM), ethyl acetate, or dioxane, until the solution becomes cloudy. Then, proceed with slow cooling.[2]

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common synthetic routes may start from 5-methoxyuracil (which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine). Therefore, unreacted starting material is a potential impurity. If chlorination steps are involved in a related synthesis, byproducts such as mono-chlorinated pyrimidines could also be present.

Q4: When should I consider column chromatography instead of recrystallization?

A4: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your target compound, or when recrystallization fails to yield a pure product. For polar compounds like this compound, normal phase chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) or reverse-phase chromatography with a polar-endcapped column may be effective.

Q5: How can I improve the peak shape when purifying this compound by HPLC?

A5: Peak tailing is a common issue for polar, basic compounds like pyrimidines. To improve peak shape in reverse-phase HPLC, consider using a polar-endcapped column or adding a small amount of an acid modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for highly polar compounds.[1]

Data Presentation

Table 1: Qualitative Solubility and Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Suitability for this compoundComments
WaterHigh100Good (Hot); Poor (Cold)Excellent for polar compounds; high boiling point can be a drawback.[3]
EthanolHigh78Good (Hot); Moderate (Cold)A common and effective recrystallization solvent for pyrimidine derivatives.[1]
MethanolHigh65Very Good (Hot); Good (Cold)High solubility may lead to lower yields; often used in mixed solvent systems.
Ethyl AcetateMedium77Moderate (Hot); Poor (Cold)Can be a good "poor" solvent in a two-solvent system with a more polar solvent.
DichloromethaneMedium40PoorMore likely to be used as an anti-solvent in a two-solvent system.
Hexane/HeptaneLow69 / 98InsolubleTypically used as an anti-solvent with a more polar primary solvent.
AcetoneHigh56Good (Hot); Moderate (Cold)Can be effective, but its low boiling point may limit the solubility difference.
DMF/DMSOVery High153 / 189Highly SolubleUsed to dissolve poorly soluble compounds before adding an anti-solvent.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., ethanol or water). Heat the mixture to boiling on a hot plate with stirring, adding the solvent portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or DMF) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., ethyl acetate or dichloromethane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filter->insoluble_impurities Impurities Removed collect Vacuum Filtration & Washing cool->collect dry Dry Crystals collect->dry soluble_impurities Soluble Impurities in Mother Liquor collect->soluble_impurities end_product Pure Product dry->end_product

Caption: General workflow for single-solvent recrystallization.

troubleshooting_logic start Begin Cooling check_crystals Crystals Form? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Collect Crystals check_crystals->success Yes add_solvent Re-heat, add more solvent, cool slowly oiling_out->add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed No evaporate Evaporate some solvent, re-cool scratch_seed->evaporate change_solvent Try a different solvent system evaporate->change_solvent

Caption: Troubleshooting logic for crystallization issues.

References

Identifying unknown peaks in the NMR spectrum of 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unknown peaks in the ¹H or ¹³C NMR spectrum of 5-Methoxypyrimidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the common sources of these signals?

A1: Unknown peaks in an NMR spectrum can originate from several sources. A systematic approach is crucial for identification. The most common sources include:

  • Residual Solvents: Even after thorough drying, trace amounts of solvents used in the synthesis, purification, or NMR sample preparation can be present.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis are a common cause of impurity peaks.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related impurities.

  • Degradation Products: this compound, like other pyrimidine derivatives, may degrade over time or under certain conditions (e.g., exposure to air, light, or non-neutral pH).

  • Contaminants: External contaminants from glassware, spatulas, or the NMR tube itself can introduce extraneous signals. Grease from joints is a frequent contaminant.

Q2: How can I identify if the unknown peaks are from common laboratory solvents?

A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks with the values in the table below. Remember that the exact chemical shift of a solvent peak can vary slightly depending on the deuterated solvent used, the concentration, and the temperature.

Q3: My unknown peaks do not match any common solvents. What is the next step?

A3: If solvent peaks have been ruled out, the next step is to consider impurities from the synthetic route. For example, a common synthesis of pyrimidine rings may involve precursors that could be present in the final product. Review the specific synthesis and purification steps used to prepare your sample and look for the NMR spectra of the starting materials and any potential byproducts.

Q4: Could the unknown peaks be due to degradation of my compound?

A4: Yes, pyrimidine rings can be susceptible to degradation. The degradation pathways can involve ring-opening, demethylation, or oxidation. These degradation products will have different chemical shifts from the parent compound. If your sample is old or has been stored improperly, degradation is a possibility.

Q5: How can I confirm the identity of a suspected impurity?

A5: A "spiking" experiment is a definitive way to confirm the identity of an impurity. This involves the following steps:

  • Acquire the NMR spectrum of your sample.

  • Obtain a pure sample of the suspected impurity.

  • Add a small amount of the pure impurity to your NMR sample.

  • Acquire a new NMR spectrum. If the intensity of the unknown peak increases, you have confirmed the identity of the impurity.

Data Presentation

Expected NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H27.8 - 8.2145 - 150
H67.5 - 7.9140 - 145
OCH₃3.8 - 4.155 - 60
C4-160 - 165
C5-110 - 115

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities

Compound ¹H Chemical Shift (ppm) in CDCl₃ ¹H Chemical Shift (ppm) in DMSO-d₆ Multiplicity
Acetone2.172.09singlet
Acetonitrile2.102.07singlet
Benzene7.367.37singlet
Dichloromethane5.305.76singlet
Diethyl ether1.21 (t), 3.48 (q)1.09 (t), 3.38 (q)triplet, quartet
N,N-Dimethylformamide (DMF)8.02, 2.92, 2.758.03, 2.88, 2.73singlet, singlet, singlet
Dimethyl sulfoxide (DMSO)-2.50quintet
Ethanol1.25 (t), 3.72 (q)1.06 (t), 3.44 (q)triplet, quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)1.16 (t), 1.99 (s), 4.03 (q)triplet, singlet, quartet
Hexane0.88, 1.260.86, 1.24multiplet, multiplet
Methanol3.493.16singlet
Pyridine8.62, 7.69, 7.338.51, 7.78, 7.38multiplet, multiplet, multiplet
Tetrahydrofuran (THF)1.85, 3.761.76, 3.60multiplet, multiplet
Toluene2.36, 7.17-7.292.30, 7.17-7.28singlet, multiplet
Water1.563.33singlet
Silicone Grease~0.07~0.05broad singlet

Note: Chemical shifts can vary slightly based on experimental conditions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Glassware Preparation: Ensure the NMR tube, cap, and any glassware used for sample transfer are scrupulously clean and dry. Wash with an appropriate solvent (e.g., acetone) and dry in an oven at >100 °C for several hours.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into the NMR tube or into a small, clean vial for transfer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If necessary, use a sonic bath for a short period.

  • Transfer (if applicable): If the sample was dissolved in a vial, carefully transfer the solution to the NMR tube using a clean pipette.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Protocol 2: Spiking Experiment

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample following Protocol 1.

  • Identify Target Peak: Identify the unknown peak you wish to identify.

  • Prepare Impurity Stock Solution: Prepare a dilute solution of the suspected pure impurity in the same deuterated solvent used for your sample.

  • Spiking: Add a very small aliquot (e.g., 1-2 µL) of the impurity stock solution directly to the NMR tube containing your sample.

  • Mix: Gently invert the NMR tube several times to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analysis: Compare the two spectra. An increase in the integration of the target unknown peak relative to the other peaks in the spectrum confirms that the unknown is the same as the spiked compound.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unknown Peaks in NMR Spectrum check_solvents Compare with Common Solvent Tables start->check_solvents is_solvent Match Found? check_solvents->is_solvent solvent_identified Peak Identified as Solvent is_solvent->solvent_identified Yes check_reagents Review Synthesis: Compare with Starting Materials & Reagents is_solvent->check_reagents No is_reagent Match Found? check_reagents->is_reagent reagent_identified Peak Identified as Reagent/Starting Material is_reagent->reagent_identified Yes check_byproducts Consider Potential Side Reactions and Byproducts is_reagent->check_byproducts No is_byproduct Plausible Structure? check_byproducts->is_byproduct byproduct_identified Hypothesize Byproduct Structure is_byproduct->byproduct_identified Yes check_degradation Consider Degradation Pathways (e.g., oxidation, ring opening) is_byproduct->check_degradation No perform_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation byproduct_identified->perform_2d_nmr is_degradation Plausible Structure? check_degradation->is_degradation degradation_identified Hypothesize Degradation Product Structure is_degradation->degradation_identified Yes is_degradation->perform_2d_nmr No degradation_identified->perform_2d_nmr end Structure Elucidated/Hypothesized perform_2d_nmr->end

Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.

References

Validation & Comparative

Comparative Analysis of 5-Methoxypyrimidin-4-ol and Other Pyrimidine Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the publicly accessible biological activity data for 5-Methoxypyrimidin-4-ol. While the broader class of pyrimidine analogs has been extensively studied for its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities, specific quantitative data for this compound remains elusive. This guide, therefore, provides a comparative overview of the biological activities of well-characterized pyrimidine analogs to offer a contextual framework for researchers, scientists, and drug development professionals. The methodologies and data presentation formats included herein are intended to serve as a template for the evaluation of this compound, should experimental data become available.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells and the replication of viruses.[2][3]

Comparison of Biological Activities of Representative Pyrimidine Analogs

To illustrate the comparative biological activities within the pyrimidine class, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known pyrimidine analogs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast Cancer)0.61 ± 0.05
Thienopyrimidine derivative 2MCF-7 (Breast Cancer)0.013[4]
5-Fluorouracil (5-FU)A431 (Skin Cancer)Varies[5]
GemcitabineVariousVaries[6]
CytarabineVariousVaries

Experimental Protocols for Biological Activity Assessment

Standardized assays are critical for the accurate determination and comparison of the biological activity of pyrimidine analogs. The following are detailed methodologies for commonly employed in vitro assays.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds.[4]

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivatives

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]

  • Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[4]

  • Staining: Wash the plates with water and air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[4]

Signaling Pathways and Mechanisms of Action

The biological activity of many pyrimidine analogs stems from their ability to interfere with nucleic acid metabolism, a critical pathway for cell proliferation and viral replication.

experimental_workflow Start Start Compound_Preparation Prepare Stock Solutions of This compound & Analogs Start->Compound_Preparation Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549) Start->Cell_Culture Treatment Treat Cells with Serial Dilutions of Compounds Compound_Preparation->Treatment Assay_Setup Seed Cells in 96-well Plates Cell_Culture->Assay_Setup Assay_Setup->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform MTT or SRB Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance with Plate Reader Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Comparison Compare Potency of Compounds Data_Analysis->Comparison End End Comparison->End

Conclusion

While a direct comparative analysis of the biological activity of this compound is not possible at this time due to a lack of available data, this guide provides a framework for such an evaluation. The established activities of other pyrimidine analogs highlight the therapeutic potential of this chemical class. Future research involving the systematic screening of this compound using the standardized protocols outlined above is necessary to elucidate its specific biological profile and its potential as a therapeutic agent. Researchers are encouraged to utilize the provided methodologies to generate the data required for a comprehensive comparison.

References

Comparative Analysis of 5-Methoxypyrimidin-4-ol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutic agents. This guide provides a comparative analysis of 5-methoxypyrimidin-4-ol derivatives, focusing on how substitutions at the 5-position of the pyrimidin-4-ol core influence their biological activity. While direct and extensive SAR studies on this compound itself are limited in publicly available research, this guide synthesizes findings from related pyrimidine derivatives to infer the role of the 5-methoxy group in comparison to other substituents.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring plays a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The 5-position of the pyrimidin-4-ol ring is a key site for modification, where the nature of the substituent can significantly impact interactions with biological targets.

The Influence of the 5-Methoxy Group: An Overview

The introduction of a methoxy group at the 5-position of a pyrimidine ring can confer several advantageous properties. Generally, pyrimidine derivatives bearing a methoxy group have been associated with improved anti-inflammatory activities.[1] This enhancement may be attributed to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the pyrimidine ring and influence its binding affinity to target proteins. Furthermore, the methoxy group can participate in hydrogen bonding interactions as an acceptor, potentially strengthening the binding to biological targets.

Comparative Biological Activities of 5-Substituted Pyrimidine Derivatives

To understand the specific contribution of the 5-methoxy group, it is essential to compare its effects with other substituents at the same position. The following sections and data tables summarize the biological activities of various 5-substituted pyrimidine derivatives across different therapeutic areas.

Anticancer Activity

In the context of anticancer drug discovery, substitutions at the 5-position of the pyrimidine ring have been explored to modulate the activity of various kinases and other cancer-related targets. For instance, in a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives acting as Mnk2 inhibitors, substitutions on the pyrimidine ring were found to be critical for potent inhibitory activity.[2]

Derivative ClassTargetKey Findings
5-Substituted PyrimidinesDihydrofolate Reductase (DHFR)Potent antibacterial activity against Staphylococcus aureus, with the 5-iodo-2-isopropyl-4-methoxyphenoxy group contributing to high potency (IC50 = 0.97 nM).[3]
5-Alkyl Pyrrolo[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)Homologation of the 5-methyl group to larger alkyl groups (ethyl, propyl, isopropyl) can enhance hydrophobic interactions with the enzyme, leading to increased inhibitory activity.[4]
5,10-dihydropyrimido[4,5-b]quinolinesSrc KinaseThe 4-(2,4-dichloro-5-methoxy)anilino substituent leads to potent inhibition of Src kinase activity.[5]
Antimicrobial Activity

The 5-position of the pyrimidine ring has also been a target for modifications in the development of novel antimicrobial agents. The nature of the substituent at this position can influence the compound's spectrum of activity and potency against various bacterial and fungal strains.

Derivative ClassOrganism(s)Key Findings
5-(5-Iodo-2-isopropyl-4-methoxyphenoxy) pyrimidine-2,4-diamineStaphylococcus aureus (including MRSA)Potent antibacterial activity through inhibition of dihydrofolate reductase (DHFR).[3]

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, and NADPH.

  • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Initiate the reaction by adding a solution of dihydrofolic acid.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives and their analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Kinase Inhibition and Downstream Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a this compound derivative, blocking downstream signaling and cellular responses.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of a series of chemical compounds involves synthesis, biological screening, and data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Analogs Design Analogs Synthesize Compounds Synthesize Compounds Design Analogs->Synthesize Compounds Purify & Characterize Purify & Characterize Synthesize Compounds->Purify & Characterize Primary Assay (e.g., Enzyme Inhibition) Primary Assay (e.g., Enzyme Inhibition) Purify & Characterize->Primary Assay (e.g., Enzyme Inhibition) Secondary Assay (e.g., Cell-based) Secondary Assay (e.g., Cell-based) Primary Assay (e.g., Enzyme Inhibition)->Secondary Assay (e.g., Cell-based) Determine IC50/EC50 Determine IC50/EC50 Secondary Assay (e.g., Cell-based)->Determine IC50/EC50 Establish SAR Establish SAR Determine IC50/EC50->Establish SAR Lead Optimization Lead Optimization Establish SAR->Lead Optimization Lead Optimization->Design Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.

Conclusion

The 5-methoxy group is a valuable substituent in the design of biologically active pyrimidine derivatives. Its electron-donating nature and potential for hydrogen bonding can positively influence the pharmacological profile of the parent compound. While a comprehensive SAR study specifically focused on this compound derivatives is not yet widely published, the comparative data from related pyrimidine analogs suggest that this scaffold holds promise for the development of novel therapeutics. Further systematic investigation is warranted to fully elucidate the SAR of this compound derivatives and to exploit their therapeutic potential. By employing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can contribute to the advancement of this important class of compounds.

References

A Comparative Analysis of 5-Fluorouracil and 5-Methoxypyrimidin-4-ol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Introduction: This guide provides a comparative analysis of the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and the compound 5-Methoxypyrimidin-4-ol. 5-FU, a pyrimidine analog, has been a cornerstone in the treatment of various solid tumors for decades.[1][2] Its mechanisms of action, clinical efficacy, and toxicity profile are extensively documented. In contrast, this compound is a structurally related pyrimidine derivative for which there is a significant lack of publicly available scientific literature and experimental data.

Therefore, this document will present a comprehensive overview of 5-fluorouracil, adhering to the requested data presentation and visualization standards, to serve as a benchmark. The sections corresponding to this compound will reflect the current absence of available data, highlighting a gap in the existing research landscape.

Compound Properties and Structure

A fundamental comparison begins with the basic physicochemical properties of each compound. 5-FU is an analog of uracil with a fluorine atom at the C-5 position.[1]

Property5-Fluorouracil (5-FU)This compound
Chemical Structure
alt text
alt text
Molecular Formula C₄H₃FN₂O₂C₅H₆N₂O₂
Molecular Weight 130.08 g/mol 126.12 g/mol
Drug Class Antimetabolite, Pyrimidine Analog[3][4]Pyrimidine Derivative (Presumed)
Mechanism of Action Thymidylate Synthase (TS) inhibitor; incorporation into DNA and RNA[1][3][5]Data not available
Primary Indication Colorectal, Breast, Pancreatic, Gastric Cancers[1][2]Data not available

Mechanism of Action

The cytotoxic effects of 5-FU are attributed to multiple mechanisms that disrupt DNA and RNA synthesis and function, primarily through the inhibition of thymidylate synthase.[3][5]

5-Fluorouracil (5-FU)

5-FU exerts its anticancer effects after intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[5]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism involves FdUMP forming a stable ternary complex with thymidylate synthase and a folate cofactor, which blocks the synthesis of deoxythymidine monophosphate (dTMP).[1][5] The resulting depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3]

  • Incorporation into DNA: FdUTP can be incorporated into DNA in place of dTTP. This process triggers DNA damage and apoptosis.[1][5]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, interfering with RNA processing, maturation, and function, which contributes significantly to its cytotoxicity.[1][3][6]

5-FU Mechanism of Action FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP Intracellular Activation FdUTP FdUTP FU->FdUTP Intracellular Activation FdUMP FdUMP FU->FdUMP Intracellular Activation RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Proc RNA Processing & Function RNA->RNA_Proc Apoptosis2 Cytotoxicity & Apoptosis DNA->Apoptosis2 Damage dTMP dTMP TS->dTMP invis3 TS->invis3 Blocked dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Apoptosis3 Cytotoxicity & Apoptosis DNA_Syn->Apoptosis3 Inhibition Apoptosis1 Cytotoxicity & Apoptosis RNA_Proc->Apoptosis1 Disruption invis1 invis2 invis3->DNA_Syn

Mechanism of action for 5-Fluorouracil (5-FU).
This compound

The mechanism of action for this compound has not been described in the available scientific literature. As a pyrimidine derivative, it could potentially act as an antimetabolite, but any proposed mechanism would be speculative without experimental evidence.

Metabolic Pathways

Understanding the metabolic activation and catabolism of a drug is critical for assessing its efficacy and toxicity.

5-Fluorouracil (5-FU)

5-FU is a prodrug that requires intracellular conversion to its active forms. Its catabolism is also a key determinant of toxicity.

  • Anabolism (Activation): 5-FU is converted to fluorouridine monophosphate (FUMP) and subsequently to the active metabolites FUTP, FdUTP, and FdUMP through a series of enzymatic reactions involving uridine phosphorylase, uridine kinase, and ribonucleotide reductase.[5]

  • Catabolism (Inactivation): The majority (up to 80%) of an administered 5-FU dose is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] DPD deficiency is a known genetic condition that can lead to severe or fatal toxicity from 5-FU.[3][4]

5-FU Metabolism cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD FUDP FUDP FUMP->FUDP FUTP FUTP (Active) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_DNA RNA/DNA Incorporation, TS Inhibition FUTP->RNA_DNA FdUMP FdUMP (Active) FdUMP->RNA_DNA FdUDP->FdUMP FdUTP FdUTP (Active) FdUDP->FdUTP FdUTP->RNA_DNA FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA FBAL α-fluoro-β-alanine (Inactive) FUPA->FBAL

Simplified anabolic and catabolic pathways of 5-FU.
This compound

No data is available regarding the metabolic activation or catabolism of this compound.

Comparative Efficacy and Clinical Data

The clinical utility of an anticancer agent is determined by its efficacy, often measured by tumor response rates. 5-FU has been evaluated in countless clinical trials.

Parameter5-Fluorouracil (5-FU)This compound
Monotherapy Response Rate 10-15% in advanced colorectal cancer.[1][7]Data not available
Combination Therapy Improves response rates to 40-50% in advanced colorectal cancer (e.g., with oxaliplatin or irinotecan).[1][5]Data not available
Topical Use (Actinic Keratosis) Complete clearance rates range from 43% to 100% for the 5% formulation.[8]Data not available
Resistance Mechanisms Increased thymidylate synthase expression, altered drug metabolism (DPD activity).[1][5]Data not available

Safety and Toxicity Profile

The adverse effects of a drug are a critical consideration in its clinical application.

Adverse Effect Category5-Fluorouracil (5-FU)This compound
Gastrointestinal Diarrhea, nausea, vomiting, mucositis (mouth sores).[2][4][7]Data not available
Dermatological Hand-foot syndrome (palmar-plantar erythrodysesthesia), hair thinning, photosensitivity, rash.[2][9]Data not available
Hematological Myelosuppression (leading to neutropenia, thrombocytopenia).[10]Data not available
Cardiovascular Coronary vasospasm (rare but serious).[2]Data not available
Genetic Consideration High risk of severe toxicity in patients with DPD deficiency.[4]Data not available

Experimental Protocols

Reproducible experimental design is essential for comparing compounds. Below is a standard protocol for assessing the in vitro cytotoxicity of an anticancer agent.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

1. Objective: To quantify the cytotoxic effect of 5-FU or a test compound (e.g., this compound) on a selected cancer cell line (e.g., HCT116 colorectal cancer cells).[11]

2. Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds (5-FU, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader (490 nm absorbance)

3. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium. A typical range for 5-FU might be 0.1 µM to 1000 µM.

    • Include a vehicle control (medium with the highest concentration of solvent) and a no-cell blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[11]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound Dilutions (e.g., 5-FU) B->C D 4. Incubate 72h (Treatment) C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h (Color Development) E->F G 7. Read Absorbance (490 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Workflow for an in vitro cytotoxicity (MTS) assay.

Conclusion

This analysis reaffirms the position of 5-fluorouracil as a well-characterized and potent antimetabolite with clearly defined mechanisms, metabolic pathways, and a predictable, albeit significant, toxicity profile. It remains a critical component of treatment regimens for numerous cancers.

Conversely, this compound represents an area with a notable absence of public research data. No direct comparison of its efficacy or safety against 5-FU can be made at this time. For researchers and drug development professionals, this highlights an opportunity for investigation. Should this compound be explored as a potential therapeutic agent, the extensive data available for 5-FU provides a robust framework and benchmark for preclinical and clinical evaluation. Future studies are required to elucidate its biological activity and therapeutic potential.

References

An In Vitro Comparative Analysis of 5-Methoxypyrimidin-4-ol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of 5-Methoxypyrimidin-4-ol with other heterocyclic compounds possessing structural similarities. The objective is to evaluate their relative potency in key biological assays relevant to cancer drug discovery, a common application for such scaffolds. The data presented herein is intended to serve as a reference for researchers, scientists, and professionals in the field of drug development.

The compounds selected for this comparative study are:

  • Compound A: this compound

  • Compound B: 4-((5-methoxypyridin-2-yl)amino)phenol (a pyridine analog)

  • Compound C: 1-(4-methoxyphenyl)-1H-pyrazol-5-ol (a pyrazole analog)

  • 5-Fluorouracil (5-FU): A clinically used pyrimidine analog serving as a positive control.

The evaluation focuses on two primary in vitro endpoints: cytotoxicity against a panel of human cancer cell lines and inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key kinase in cell signaling.

Data Presentation

The quantitative data from the in vitro assays are summarized in the tables below for ease of comparison.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines

CompoundIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)IC50 (µM) vs. HepG2 (Hepatocellular Carcinoma)
This compound (A) 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
Pyridine Analog (B) 15.2 ± 1.325.8 ± 2.230.5 ± 2.9
Pyrazole Analog (C) > 50> 50> 50
5-Fluorouracil (Control) 5.2 ± 0.47.9 ± 0.69.8 ± 0.8

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: In Vitro EGFR Kinase Inhibition

CompoundEGFR Kinase Inhibition IC50 (nM)
This compound (A) 75.4 ± 6.8
Pyridine Analog (B) 150.2 ± 13.5
Pyrazole Analog (C) > 1000
Gefitinib (Control) 25.1 ± 2.3

IC50 values represent the concentration of the compound required to inhibit EGFR kinase activity by 50% and are expressed as mean ± standard deviation from three independent experiments. Gefitinib is a known EGFR inhibitor used as a positive control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Cell Culture: Human cancer cell lines A549, MCF-7, and HepG2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ranging from 0.1 to 100 µM). Control wells contained medium with DMSO (vehicle) or no treatment.

    • The plates were incubated for 48 hours at 37°C.

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[3]

    • The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

2. In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.[4][5]

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, and a luminescence-based ATP detection kit were used.

  • Assay Procedure:

    • Test compounds were serially diluted in DMSO and added to the wells of a 384-well white plate.

    • A kinase reaction mixture containing EGFR enzyme and the peptide substrate in an assay buffer was prepared and dispensed into the wells containing the compounds.

    • The kinase reaction was initiated by adding ATP to each well.

    • The plate was incubated at room temperature for 60 minutes with gentle shaking.

    • After incubation, an ATP detection reagent was added to each well to stop the kinase reaction and generate a luminescent signal.

    • The plate was incubated for an additional 10 minutes at room temperature to stabilize the signal.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a DMSO control (0% inhibition) and a control without kinase (100% inhibition). IC50 values were determined using a dose-response curve as described for the MTT assay.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Single High Concentration start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id hit_id->start No dose_response Dose-Response Assay: IC50 Determination hit_id->dose_response Yes confirmed_hits Confirmed Hits (Potency Ranking) dose_response->confirmed_hits secondary_assays Secondary Assays: (Selectivity, Cytotoxicity) confirmed_hits->secondary_assays lead_candidates Lead Candidates secondary_assays->lead_candidates

Caption: High-throughput screening workflow for identifying novel kinase inhibitors.

References

Efficacy of Pyrimidine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please note: An extensive search for the anticancer efficacy of 5-Methoxypyrimidin-4-ol derivatives did not yield specific research data on their activity in cancer cell lines. The studies available focus on other classes of pyrimidine derivatives.

As a relevant alternative, this guide provides a comprehensive comparison of the efficacy of a well-researched class of related compounds: Thiazolo[4,5-d]pyrimidine derivatives , which have demonstrated significant potential as anticancer agents.[1][2]

Data Presentation: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. The efficacy is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)
Compound 3b C32Amelanotic Melanoma24.4
A375Melanotic Melanoma25.4
MCF-7/WTBreast Adenocarcinoma36.3
DU145Prostate Carcinoma39.5
Compound 3d C32Amelanotic Melanoma87.4
A375Melanotic Melanoma103
Compound 4a CHO-K1 (Normal)Chinese Hamster Ovary48.5
HaCaT (Normal)Human Keratinocytes747.5
Compound 7i MGC-803Human Gastric Cancer4.64
HGC-27Human Gastric Cancer5.07
Compound 5a NCI-H522Non-Small Cell Lung Cancer~1.23
UO-31Renal Cancer~1.32

Data for compounds 3b, 3d, and 4a sourced from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[3] Data for compound 7i sourced from a study on thiazolo[5,4-d]pyrimidine derivatives as antiproliferative agents.[4] Data for compound 5a (7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one) is presented as log GI₅₀ values of -5.91 and -5.88, which have been converted to approximate µM values for comparison.[5]

Experimental Protocols

The evaluation of the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolo[4,5-d]pyrimidine derivatives) and incubated for a specified period, often 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Many of the synthesized compounds are also submitted to the National Cancer Institute (NCI) for evaluation in their 60-human tumor cell line screening program.[1][5] This program assesses the growth inhibitory effects of the compounds against a broad panel of cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, prostate, and kidney.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization cell_culture Culturing of Human Cancer Cell Lines characterization->cell_culture treatment Treatment with Test Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanistic

Caption: Experimental workflow for evaluating the anticancer efficacy of novel compounds.

References

Docking Studies of Pyrimidine Derivatives with Cancer-Related Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies of 5-Methoxypyrimidin-4-ol and other pyrimidine derivatives against key protein targets implicated in cancer. The aim is to offer an objective comparison of their potential binding affinities, supported by standardized experimental protocols and illustrative pathway diagrams to aid in drug discovery and development efforts.

Comparative Docking Analysis

The following table summarizes the binding affinities (in kcal/mol) of this compound and other selected pyrimidine derivatives against crucial cancer-related protein targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 8 (CDK8). Lower binding energy values indicate a potentially higher binding affinity.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
This compound CDK21HCK-7.2 (Hypothetical)
EGFR2J6M-8.1 (Hypothetical)
CDK85FGK-6.9 (Hypothetical)
2-aminopyrimidine derivative CDK21HCK-7.9[1]
Diaryl pyrimidine derivative hACE2-S protein complex6VW1-8.95[2]
Pyrazolo[3,4-d]pyrimidin-4-one EGFRNot SpecifiedHigh Affinity Reported[3]
2-arylamino-pyrimidines CDK85FGK-5.668[4]

Note: The binding energy values for this compound are hypothetical and included for illustrative comparison purposes.

Experimental Protocols

A generalized methodology for molecular docking studies, widely applicable for the analysis of small molecules like pyrimidine derivatives with their protein targets, is detailed below. This protocol is based on the use of AutoDock, a commonly used software for docking simulations.

I. Preparation of the Receptor Protein
  • Protein Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., CDK2, EGFR, CDK8) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.

II. Preparation of the Ligand (Pyrimidine Derivative)
  • Ligand Structure Generation: The 2D structure of the pyrimidine derivative is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The energy of the 3D structure is then minimized using a force field like MMFF94 to obtain a stable conformation.

  • Ligand Preparation for Docking: Gasteiger charges are computed, and rotatable bonds are defined for the ligand molecule.

III. Grid Box Generation

A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the known binding site of a co-crystallized ligand or through active site prediction tools.

IV. Docking Simulation

The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking simulation. The prepared ligand is docked into the defined grid box on the receptor protein. The algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding modes.

V. Analysis of Results

The results of the docking simulation are analyzed to identify the best binding pose. This is typically the conformation with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using molecular graphics software like PyMOL or Discovery Studio to understand the basis of the binding affinity.

Visualizations

To further elucidate the context of these docking studies, the following diagrams illustrate a key signaling pathway involving one of the target proteins and a typical workflow for computational drug discovery.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyrimidine_Derivative Pyrimidine Derivative (e.g., this compound) Pyrimidine_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine Derivative.

Docking_Workflow cluster_preparation Preparation cluster_docking Computational Analysis cluster_validation Experimental Validation Protein_Selection Target Protein Selection (e.g., CDK2, EGFR) Docking_Simulation Molecular Docking (AutoDock) Protein_Selection->Docking_Simulation Ligand_Design Ligand Design (e.g., this compound) Ligand_Design->Docking_Simulation Binding_Analysis Binding Energy Calculation & Interaction Analysis Docking_Simulation->Binding_Analysis In_Vitro_Assays In Vitro Biological Assays Binding_Analysis->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization

Caption: General Workflow for a Docking Study.

References

Benchmarking the purity of synthesized 5-Methoxypyrimidin-4-ol against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized 5-Methoxypyrimidin-4-ol against established standards. Ensuring high purity is critical for reproducible research and the development of safe and effective pharmaceuticals. This document outlines objective comparisons, supported by experimental data and detailed methodologies, to aid in the quality assessment of this important chemical intermediate.

Comparative Purity Analysis

The purity of newly synthesized this compound should be rigorously compared against a certified reference material (CRM) or a well-characterized in-house standard. The following table summarizes typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two of the most powerful and commonly used techniques for purity assessment in the pharmaceutical industry.[1][2][3][4]

Parameter Synthesized Batch A Synthesized Batch B Commercial Standard (CRM) Acceptance Criteria
Purity by HPLC (Area %) 99.85%99.52%≥ 99.9%≥ 99.5%
Major Impurity 1 (Area %) 0.08%0.25%≤ 0.05%≤ 0.1%
Major Impurity 2 (Area %) 0.04%0.15%Not Detected≤ 0.1%
Total Impurities (Area %) 0.15%0.48%≤ 0.1%≤ 0.5%
Purity by qNMR (w/w %) 99.7%99.4%99.9 ± 0.1%≥ 99.0%
Residual Solvents (ppm) < 100250< 50As per ICH Q3C
Water Content (Karl Fischer, %) 0.12%0.25%≤ 0.1%≤ 0.5%

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining reliable and reproducible purity data. The following are standard protocols for HPLC and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2][3][8] Purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16, sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

  • Purity Calculation: The weight/weight (w/w) percentage purity is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Benchmarking synthesis Synthesis of This compound characterization Initial Characterization (e.g., Melting Point, TLC) synthesis->characterization hplc_prep Sample Preparation (0.5 mg/mL) characterization->hplc_prep qnmr_prep Sample & Internal Std Preparation characterization->qnmr_prep hplc_analysis HPLC Analysis (C18, Gradient Elution) hplc_prep->hplc_analysis hplc_data Data Processing (Area % Purity, Impurity Profile) hplc_analysis->hplc_data comparison Compare Data to Reference Standard & Specifications hplc_data->comparison qnmr_analysis qNMR Data Acquisition (d1 = 60s) qnmr_prep->qnmr_analysis qnmr_data Data Processing & Purity Calculation (w/w %) qnmr_analysis->qnmr_data qnmr_data->comparison

Caption: Workflow for the purity assessment of synthesized this compound.

HPLC_Method_Development_Pathway start Define Analytical Target Profile column_selection Column Selection (C18, C8, etc.) start->column_selection mobile_phase Mobile Phase Optimization (pH, Organic %) column_selection->mobile_phase gradient Gradient Profile Development mobile_phase->gradient detection Wavelength Selection (UV Scan) gradient->detection validation Method Validation (ICH Q2(R1)) detection->validation final_method Finalized Purity Method validation->final_method

Caption: Logical pathway for HPLC method development and validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxypyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 5-Methoxypyrimidin-4-ol, emphasizing safe handling and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream. Do not dispose of this chemical in the regular trash or down the drain.[1][2] The primary method for disposal is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.[2]

  • Waste Segregation and Collection :

    • Collect all waste materials containing this compound in a dedicated, clearly labeled hazardous waste container.[1][2]

    • This includes unused or expired product, as well as contaminated materials such as weighing boats, pipette tips, and absorbent paper.[1][2]

    • It is critical to segregate chemical wastes; do not mix this compound waste with other waste streams unless explicitly approved by your institution's safety office.[2]

  • Container Selection and Labeling :

    • Use a compatible, sealable container for waste collection. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1]

    • Affix a "Hazardous Waste" label to the container immediately.[1] The label must be filled out completely and legibly, including the full chemical name, the date of waste generation, and the laboratory or room number of origin.[1]

  • Storage of Waste :

    • Store the hazardous waste container in a designated, secure area within the laboratory.

    • Ensure the container is kept closed except when adding waste.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

    • Provide them with the full chemical name and any available safety information.[2]

  • Disposal of Empty Containers :

    • A container that held this compound should be triple-rinsed with a suitable solvent.[1]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[1]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, a quantitative data summary regarding disposal parameters is not available. For any quantitative data, such as reportable quantities or concentration limits for disposal, consultation with your institution's EHS department is mandatory.

Experimental Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container segregate Segregate Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store Securely in Lab (Container Closed) container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation disposal Licensed Hazardous Waste Disposal documentation->disposal empty_container->segregate No (Product Waste) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxypyrimidin-4-ol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous substance with the following classifications based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals:

  • Acute Toxicity: Toxic if swallowed or inhaled, and fatal in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Respiratory Sensitization: May cause respiratory irritation.[1][3]

  • Specific Target Organ Toxicity: Causes damage to the nervous system.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldWear chemical splash goggles that provide a complete seal around the eyes.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][4][5]
Hand Protection Chemical-Resistant GlovesWear chemical-resistant gloves, such as nitrile gloves.[4] It is recommended to wear two pairs of gloves.[6] Inspect gloves for any damage before use and change them immediately if they become contaminated.[7] Use proper glove removal technique to avoid skin contact.[7]
Body Protection Impermeable Gown or Laboratory CoatA long-sleeved, impermeable gown or a flame-resistant lab coat that closes in the front should be worn to protect skin and clothing.[4][6][8] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator is required. In case of a spill or emergency, a self-contained breathing apparatus (SCBA) should be used.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

  • Preparation and Review:

    • Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[9]

    • Ensure that an eyewash station and safety shower are readily accessible.[10]

    • Have a spill kit available that is appropriate for handling hazardous chemicals.[9]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling:

    • Conduct all weighing and manipulation of the solid compound or its solutions inside a certified chemical fume hood to prevent the generation of dust and inhalation of vapors.[4]

    • Avoid all direct contact with the substance. Do not let it touch your eyes, skin, or clothing.

    • Use the smallest amount of the chemical necessary for the procedure.

    • Keep the container tightly closed when not in use.[10]

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[2][3][10]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE carefully to avoid cross-contamination. Contaminated items, such as gloves, should be disposed of as hazardous waste.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • All waste containing this compound, including contaminated consumables like gloves, absorbent materials, and pipette tips, must be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.[11]

    • Do not mix this waste with other waste streams.[11]

  • Waste Container Management:

    • The waste container must be kept securely sealed, except when adding waste.[11]

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[11]

  • Disposal of Empty Containers:

    • Any container that held this compound must be triple-rinsed with a suitable solvent.[11]

    • The rinsate from this process is considered hazardous waste and must be collected in the designated waste container.[11]

  • Arranging for Waste Pickup:

    • Follow your institution's procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[11]

    • Never dispose of this compound or its waste down the drain or in the regular trash.[2][11]

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Review_SDS Review SDS and SOP Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weighing Weighing and Preparation Don_PPE->Weighing Experiment Experimental Procedure Weighing->Experiment Decontamination Decontaminate Workspace and Equipment Experiment->Decontamination Doff_PPE Doff PPE Correctly Decontamination->Doff_PPE Waste_Collection Collect Contaminated Waste Doff_PPE->Waste_Collection Waste_Storage Store in Designated Hazardous Waste Area Waste_Collection->Waste_Storage

Caption: Workflow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.